6-Bromohex-5-EN-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
919800-95-6 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
6-bromohex-5-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6H2 |
InChI Key |
YDQBEBCKWXMPEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC=CBr |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 6-Bromohex-5-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-Bromohex-5-en-1-ol, a halogenated alkene alcohol of interest in various research and development applications. Due to the limited availability of experimentally determined data for this specific compound, this guide combines computed property values with detailed, standardized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthetic chemistry, and potential role in drug development. While experimental data is sparse, computational models provide valuable estimates for these properties.
| Property | Value | Source | Notes |
| Molecular Formula | C₆H₁₁BrO | [1] | |
| Molecular Weight | 179.05 g/mol | [1][2][3] | |
| CAS Number | 919800-95-6 | [4] | |
| IUPAC Name | This compound | [5] | |
| InChI Key | YDQBEBCKWXMPEH-UHFFFAOYSA-N | [4] | |
| Purity | Typically ≥95% | [5] | As supplied by commercial vendors. |
| Boiling Point | No experimental data available | - | See Experimental Protocol section. |
| Density | No experimental data available | - | See Experimental Protocol section. |
| Refractive Index | No experimental data available | - | See Experimental Protocol section. |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents. | - | Based on structural similarity to other haloalkanes and alcohols.[6][7] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the experimental determination of the primary physical properties of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination on a small scale is the Thiele tube or aluminum block method.
Methodology:
-
A small quantity (a few drops) of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer and heated uniformly in a Thiele tube containing a high-boiling liquid (e.g., paraffin oil) or in an aluminum block.
-
The apparatus is heated slowly and steadily.
-
The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][9][10]
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it can be determined accurately using a graduated cylinder or a pycnometer and an electronic balance.
Methodology:
-
The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]
-
A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder, and the exact volume is recorded.
-
The combined mass of the graduated cylinder and the liquid is measured.[11]
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is then calculated by dividing the mass of the liquid by its volume.[12][13] This procedure should be repeated multiple times to ensure accuracy.
Determination of Refractive Index
The refractive index of a liquid is a dimensionless number that describes how light propagates through it. The Abbe refractometer is a standard instrument for this measurement.
Methodology:
-
The prism surfaces of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[4]
-
A few drops of this compound are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
Light is allowed to pass through the sample, and the telescope is adjusted until the boundary between the light and dark regions is sharp and focused.
-
The compensator is adjusted to remove any color fringes.
-
The intersection of the crosshairs with the boundary line provides the refractive index reading on the calibrated scale.[4]
Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity and potential applications.
Methodology:
-
Qualitative Assessment: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a known volume of a solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.).[2][14]
-
The mixture is agitated vigorously for a set period.
-
The solubility is observed and categorized as soluble (forms a homogenous solution), partially soluble (some of the compound dissolves), or insoluble (the compound does not dissolve and may form a separate layer).[1]
-
This process is repeated with a range of solvents of varying polarities.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical progression for the experimental characterization of the physical properties of a liquid organic compound such as this compound.
References
- 1. chem.ws [chem.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. davjalandhar.com [davjalandhar.com]
- 5. This compound | 919800-95-6 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uoanbar.edu.iq [uoanbar.edu.iq]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
The Emergence of a Versatile Building Block: Discovery and First Synthesis of 6-Bromohex-5-en-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohex-5-en-1-ol is a bifunctional molecule featuring both a primary alcohol and a vinyl bromide moiety. This unique combination of reactive sites makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures. While a singular, seminal publication detailing its initial discovery is not readily apparent in a survey of scientific literature, its synthesis logically follows from well-established principles of allylic halogenation. This guide outlines the plausible first synthesis of this compound, provides detailed experimental protocols, and summarizes its key chemical and physical properties.
Discovery and Context
The discovery of this compound is likely rooted in the broader exploration of selective halogenation reactions in the mid-20th century. The development of reagents like N-bromosuccinimide (NBS) provided organic chemists with a powerful tool for the specific bromination of allylic positions, representing a significant advancement over harsher methods that often led to undesired side reactions. The synthesis of this compound can be seen as a logical application of this methodology to a readily available starting material, 5-hexen-1-ol. Its utility lies in its capacity to participate in a variety of subsequent transformations, such as cross-coupling reactions at the vinyl bromide and oxidation or etherification at the alcohol.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol |
| CAS Number | 919800-95-6 |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not reported; estimated to be >200 °C at atmospheric pressure |
| Density | Not reported; estimated to be ~1.3 g/mL |
| ¹H NMR (CDCl₃, predicted) | δ 6.2-6.0 (m, 1H), 5.8-5.6 (m, 1H), 4.2-4.0 (m, 1H), 3.65 (t, 2H), 2.2-2.0 (m, 2H), 1.8-1.6 (m, 2H) |
| ¹³C NMR (CDCl₃, predicted) | δ 136, 117, 62, 45, 32, 25 |
| IR (neat, predicted) | 3350 (O-H stretch), 3080 (C-H sp² stretch), 1640 (C=C stretch), 1050 (C-O stretch), 650 (C-Br stretch) cm⁻¹ |
Plausible First Synthesis: Allylic Bromination of 5-Hexen-1-ol
The most probable route for the first synthesis of this compound is the allylic bromination of 5-hexen-1-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Caption: Synthetic pathway to this compound.
Experimental Protocol
Materials:
-
5-hexen-1-ol
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hexen-1-ol (1.0 equivalent) and anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask. Alternatively, the reaction can be initiated by irradiation with a UV lamp.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. The solid succinimide byproduct will float to the surface as the reaction proceeds.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Involvement in Signaling Pathways
To date, there is no significant body of research indicating a direct role for this compound in biological signaling pathways. Its primary utility is as a synthetic intermediate for the creation of more complex molecules that may have biological activity. Future research may uncover roles for this compound or its derivatives in cellular processes.
Conclusion
This compound represents a versatile and valuable building block in modern organic synthesis. While its formal "discovery" is not attributed to a single breakthrough publication, its synthesis is a logical extension of well-established allylic bromination chemistry. The detailed protocol provided herein offers a reliable method for its preparation, opening the door for its application in the synthesis of novel compounds for the pharmaceutical and materials science industries. Further investigation into the potential biological activities of this compound and its derivatives is warranted.
Spectroscopic and Synthetic Methodologies for 6-bromohex-5-en-1-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
At the time of this writing, detailed experimental spectroscopic data for 6-bromohex-5-en-1-ol has not been found in publicly accessible chemical databases and literature. The following tables are provided as a template for the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| Data not available |
Experimental Protocols
Given the absence of a specific published synthesis for this compound, a generalized synthetic protocol is proposed based on established organic chemistry transformations. This protocol should be considered a theoretical approach and would require optimization and validation.
Proposed Synthesis of this compound
A plausible route to this compound involves the selective bromination of a suitable precursor, such as 5-hexen-1-ol.
Materials:
-
5-hexen-1-ol
-
A suitable brominating agent (e.g., N-bromosuccinimide (NBS))
-
A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
An appropriate solvent (e.g., carbon tetrachloride or acetonitrile)
-
Reagents for workup and purification (e.g., sodium thiosulfate solution, brine, magnesium sulfate, and silica gel for column chromatography)
Procedure:
-
To a solution of 5-hexen-1-ol in a suitable solvent, add N-bromosuccinimide and a catalytic amount of a radical initiator.
-
The reaction mixture is heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.
-
The filtrate is washed sequentially with aqueous sodium thiosulfate solution to quench any remaining bromine, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2][3] A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
Infrared (IR) Spectroscopy [4][5][6] A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.
Mass Spectrometry (MS) [7][8][9] The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography. Electron ionization (EI) is a common method for fragmentation and analysis.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. emory.edu [emory.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. ursinus.edu [ursinus.edu]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
6-Bromohex-5-en-1-ol: A Comprehensive Technical Guide on Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Bromohex-5-en-1-ol is a bifunctional organic molecule containing both a primary alcohol and a vinyl bromide functional group. This unique combination makes it a potentially valuable building block in organic synthesis, particularly for the introduction of a C6 functionalized chain in the development of novel pharmaceutical compounds and complex molecules. Understanding its stability and reactivity profile is crucial for its effective utilization and safe handling in a laboratory setting. This guide provides a detailed overview of the known and predicted properties of this compound, including its physical and chemical characteristics, stability, and a profile of its expected reactivity based on its constituent functional groups.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available and predicted data.
| Property | Value | Source |
| CAS Number | 919800-95-6 | [1] |
| Molecular Formula | C6H11BrO | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Flash Point | Not available | - |
| Solubility | Not available | - |
Stability and Handling
Thermal Stability: Alkenes containing bromine are known to have varying thermal stabilities. While specific data for this compound is unavailable, it is advisable to store the compound in a cool, dark place to prevent potential degradation or polymerization. Vinyl halides, in general, can be prone to polymerization, which may be initiated by heat, light, or radical initiators[2].
Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the alcohol functionality and potential reactions with atmospheric moisture. Refrigeration is also advisable to minimize degradation.
Incompatibilities: As a primary alcohol, this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. The vinyl bromide moiety may react with strong bases and certain metals.
Reactivity Profile
The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the vinyl bromide.
Reactions of the Primary Alcohol
The primary alcohol group (-CH2OH) is expected to undergo typical reactions of primary alcohols, including:
-
Oxidation: Oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding esters.
-
Etherification: Conversion to ethers can be achieved through reactions such as the Williamson ether synthesis.
-
Conversion to Alkyl Halides: The hydroxyl group can be substituted by other halogens using appropriate reagents (e.g., PBr3, SOCl2).
Reactions of the Vinyl Bromide
The vinyl bromide group (C=C-Br) offers several avenues for synthetic transformations:
-
Cross-Coupling Reactions: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. This makes it a valuable precursor for creating more complex molecular architectures[3][4].
-
Grignard Reagent Formation: Treatment with magnesium metal can lead to the formation of a vinyl Grignard reagent, a potent nucleophile for reactions with electrophiles like aldehydes, ketones, and esters[5][6].
-
Lithiation: Reaction with strong organolithium bases can result in a vinyllithium species, another powerful nucleophile.
-
Electrophilic Addition to the Alkene: The double bond can undergo electrophilic addition reactions with reagents like hydrogen halides and halogens. The regioselectivity of these additions will be influenced by the electronic effects of the bromo and alkyl substituents[7][8][9][10].
-
Free Radical Reactions: Under appropriate conditions, such as in the presence of radical initiators, the double bond may participate in free radical addition reactions[11][12][13][14][15].
Hydrolysis: The hydrolysis of vinyl bromides is generally slow under basic conditions. However, under acidic conditions, the reaction can be accelerated, likely proceeding through protonation of the double bond to form a carbocation intermediate, which is then attacked by water[16][17].
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, a plausible synthetic route can be devised based on established organic chemistry methodologies.
Proposed Synthesis: Wittig-type Olefination
A common method for the synthesis of vinyl halides is the Wittig reaction or its variations[18][19][20][21][22]. A potential route to this compound could involve the reaction of a suitable phosphonium ylide with an aldehyde precursor.
Reaction Scheme:
(EtO)2P(O)CH2Br + NaH → (EtO)2P(O)CH(Na)Br
(EtO)2P(O)CH(Na)Br + OHC-(CH2)4-OTHP → THPO-(CH2)4-CH=CHBr + (EtO)2P(O)ONa
THPO-(CH2)4-CH=CHBr + H3O+ → HO-(CH2)4-CH=CHBr
Materials:
-
Diethyl bromomethylphosphonate
-
Sodium hydride (NaH)
-
5-(Tetrahydro-2H-pyran-2-yloxy)pentanal
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add diethyl bromomethylphosphonate dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 5-(tetrahydro-2H-pyran-2-yloxy)pentanal in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is then deprotected by stirring with a dilute solution of hydrochloric acid in THF.
-
After the reaction is complete, neutralize with saturated aqueous sodium bicarbonate and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Visualizations
Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound via a Wittig-type reaction.
General Reactivity Profile
Caption: General reactivity profile of this compound at its two functional groups.
References
- 1. This compound | 919800-95-6 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. docbrown.info [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic chemistry - Free-radical addition of bromine to alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.ucr.edu [chemistry.ucr.edu]
- 16. organic chemistry - Hydrolysis of vinyl bromide vs alkyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. echemi.com [echemi.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. sciepub.com [sciepub.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. people.chem.umass.edu [people.chem.umass.edu]
Synthesis of 6-bromohex-5-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the precursors and synthesis of 6-bromohex-5-en-1-ol, a valuable building block in organic synthesis. This document provides a comprehensive overview of the most viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a bifunctional molecule featuring a primary alcohol and a vinyl bromide moiety. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The strategic placement of the bromine atom on the terminal double bond allows for a variety of subsequent cross-coupling reactions, while the hydroxyl group provides a handle for further functionalization or cyclization.
Precursors and Synthetic Strategies
The primary and most direct precursor for the synthesis of this compound is 5-hexen-1-ol . The key transformation is the selective bromination of the terminal alkene. Another potential, though less direct, route involves the dehydrobromination of 1,6-dibromohexane to form 6-bromo-1-hexene, which would then require conversion to the target alcohol.
This guide will focus on the most efficient and commonly employed strategy: the direct bromination of 5-hexen-1-ol.
Synthesis of the Precursor: 5-hexen-1-ol
Should 5-hexen-1-ol not be commercially available, it can be synthesized from 6-bromo-1-hexene. This conversion is typically a two-step process involving the formation of an acetate ester followed by hydrolysis.
Experimental Protocols
Synthesis of this compound from 5-hexen-1-ol
The conversion of the primary alcohol in 5-hexen-1-ol to a bromide is a critical step. A common and effective method for this transformation is the use of phosphorus tribromide (PBr₃). It is important to carefully control the reaction conditions to favor the desired substitution over potential side reactions, such as the addition of bromine across the double bond or cyclization.
Reaction Scheme:
Figure 1: Synthesis of this compound from 5-hexen-1-ol.
Detailed Experimental Protocol:
-
Materials:
-
5-hexen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hexen-1-ol in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via a dropping funnel. The amount of PBr₃ should be approximately one-third of a molar equivalent relative to the alcohol.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
-
Data Presentation
Table 1: Summary of a Representative Synthesis of this compound
| Parameter | Value |
| Precursor | 5-hexen-1-ol |
| Reagent | Phosphorus tribromide (PBr₃) |
| Solvent | Anhydrous diethyl ether |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Theoretical Yield | Varies based on starting material amount |
| Typical Product Phase | Colorless to pale yellow oil |
| Purification Method | Flash column chromatography (silica gel) |
Note: Specific yields and detailed spectroscopic data are highly dependent on the precise reaction scale and conditions and should be determined empirically.
Logical Relationships and Workflow
The synthesis of this compound follows a logical progression from readily available starting materials. The overall workflow can be visualized as follows:
Figure 2: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from its precursor, 5-hexen-1-ol, using phosphorus tribromide is a reliable and effective method. Careful control of the reaction conditions is paramount to achieving a good yield and purity of the desired product. This technical guide provides the necessary foundational information for researchers and professionals to successfully synthesize this valuable chemical intermediate for their applications in drug discovery and development.
Theoretical Perspectives on 6-bromohex-5-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies and physicochemical properties of 6-bromohex-5-en-1-ol. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes known data, discusses potential reactivity based on established theoretical principles, and presents hypothetical reaction pathways. This guide is intended to serve as a foundational resource for researchers interested in the molecular behavior, reactivity, and potential applications of this compound and related haloalkenols in drug development and organic synthesis.
Physicochemical and Computed Properties
The following table summarizes the key physicochemical and computed properties of this compound and its isomers. This data is compiled from publicly available chemical databases and provides a quantitative basis for understanding the molecule's characteristics.
| Property | This compound | 6-bromohex-2-en-1-ol | 5-bromohex-5-en-1-ol |
| Molecular Formula | C6H11BrO | C6H11BrO | C6H11BrO |
| Molecular Weight | 179.05 g/mol | 179.05 g/mol [1] | 179.05 g/mol |
| CAS Number | 919800-95-6 | 71032-11-6[1] | 69441-76-5 |
| IUPAC Name | This compound | 6-bromohex-2-en-1-ol | 5-bromohex-5-en-1-ol |
| Canonical SMILES | C(CCO)CC=CBr | C(CC=CCO)CBr | C=C(CCCCO)Br |
| InChI Key | YDQBEBCKWXMPEH-UHFFFAOYSA-N | LCAJAAKSZFJUEA-UHFFFAOYSA-N | CSTXIBXKUGBHJR-UHFFFAOYSA-N |
| XLogP3 | Not available | 1.4 | 1.8 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 4 | 4 | 4 |
| Exact Mass | 177.99933 Da | 177.99933 Da[1] | 177.99933 Da |
| Monoisotopic Mass | 177.99933 Da | 177.99933 Da[1] | 177.99933 Da |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų[1] | 20.2 Ų |
| Heavy Atom Count | 8 | 8 | 8 |
| Formal Charge | 0 | 0 | 0 |
| Complexity | 95.9 | 95.9 | 95.9 |
Theoretical Considerations of Reactivity: Intramolecular Cyclization
Due to the presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, as well as a carbon-carbon double bond, this compound is a prime candidate for intramolecular cyclization. The regioselectivity of such cyclizations can be predicted by Baldwin's rules, which are based on the stereochemical requirements of the transition states for ring formation.
The two most likely cyclization pathways for the alkoxide derived from this compound are the 6-endo-trig and the 5-exo-trig closures.
-
6-endo-trig: In this pathway, the oxygen atom would attack the internal carbon of the double bond, leading to a six-membered ring. According to Baldwin's rules, 6-endo-trig cyclizations are generally favored.
-
5-exo-trig: This pathway involves the oxygen atom attacking the terminal carbon of the double bond, which would result in a five-membered ring. 5-exo-trig cyclizations are also favored according to Baldwin's rules.
The actual outcome of the reaction would likely depend on the specific reaction conditions (e.g., base used, temperature) and may be influenced by kinetic versus thermodynamic control. Computational studies on similar systems, such as alk-5-enoyl radicals, have shown that 5-exo-trig cyclization is often kinetically favored over 6-endo-trig cyclization.
Below is a diagram illustrating the logical relationship between this compound and its potential cyclization products.
Experimental Protocols
Synthesis of this compound (Hypothetical)
This protocol is adapted from procedures for similar bromoalkenols.
Materials:
-
1,6-hexanediol
-
Triphenylphosphine (PPh3)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 1,6-hexanediol (1 equivalent) and triphenylphosphine (1.1 equivalents) in dichloromethane at 0 °C, add N-bromosuccinimide (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
General Experimental Workflow for Analysis
The following diagram outlines a typical workflow for the experimental analysis of a synthesized compound like this compound.
Conclusion
While direct theoretical and computational studies on this compound are sparse, this guide provides a foundational understanding of its properties and potential reactivity based on established chemical principles and data from analogous systems. The molecule's bifunctional nature makes it an interesting substrate for synthetic transformations, particularly intramolecular cyclizations to form five- or six-membered heterocyclic compounds. Further experimental and computational investigations are warranted to fully elucidate the reaction mechanisms and explore the potential of this compound as a building block in organic synthesis and drug discovery.
References
6-Bromohex-5-en-1-ol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
6-Bromohex-5-en-1-ol is a bifunctional organic molecule containing both a primary alcohol and a vinyl bromide moiety. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, offering multiple avenues for chemical modification. Its structure is amenable to a variety of transformations, including oxidation, esterification, and cross-coupling reactions, suggesting its utility in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. This technical guide provides a comprehensive review of the synthesis, potential reactions, and applications of this compound, supported by detailed hypothetical experimental protocols and characterization data. Due to a lack of specific published literature on this compound, the synthetic routes and spectroscopic data presented herein are based on established chemical principles and data from analogous structures.
Introduction
The strategic incorporation of halogenated alkenes and primary alcohols into molecular scaffolds is a cornerstone of modern organic synthesis. The vinyl bromide group serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, while the primary alcohol allows for the introduction of diverse functionalities through oxidation, etherification, or esterification. This compound (CAS No. 919800-95-6), with its C6 backbone, offers a flexible spacer element, making it an attractive synthon for the construction of larger, more complex molecules. This document aims to provide a detailed overview of this compound for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure.
| Property | Value |
| CAS Number | 919800-95-6 |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Synthesis of this compound
While a specific, peer-reviewed synthesis of this compound has not been prominently reported, a plausible and efficient synthetic route can be designed based on well-established organic transformations. A logical two-step approach involves the hydroboration-oxidation of a terminal alkyne followed by a hydrobromination/radical bromination of the resulting terminal alkene. A detailed hypothetical protocol is provided below.
Synthetic Scheme
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Hex-5-en-1-ol from 5-Hexyn-1-ol
-
Materials: 5-Hexyn-1-ol, 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (NaOH) solution (3 M), Hydrogen peroxide (H₂O₂, 30% aqueous solution), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a dry 250 mL round-bottom flask under an argon atmosphere, add 5-hexyn-1-ol (5.0 g, 51 mmol).
-
Dissolve the alkyne in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.5 M 9-BBN in THF (112 mL, 56 mmol) via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (20 mL).
-
Carefully add 30% H₂O₂ (20 mL) dropwise, ensuring the temperature does not exceed 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford hex-5-en-1-ol as a colorless oil.
-
Step 2: Synthesis of this compound from Hex-5-en-1-ol
-
Materials: Hex-5-en-1-ol, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄, anhydrous), Dichloromethane, Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve hex-5-en-1-ol (2.0 g, 20 mmol) in anhydrous CCl₄ (40 mL).
-
Add NBS (3.74 g, 21 mmol) and a catalytic amount of AIBN (164 mg, 1 mmol).
-
Heat the mixture to reflux and irradiate with a 250W lamp for 2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (20 mL) and then with saturated aqueous sodium thiosulfate solution (20 mL).
-
Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
-
Spectroscopic Characterization (Hypothetical Data)
The following table summarizes the expected spectroscopic data for this compound based on its structure and known chemical shifts for similar compounds.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.25 (dt, 1H, J = 13.9, 7.1 Hz, H-5), 6.05 (d, 1H, J = 13.9 Hz, H-6), 3.68 (t, 2H, J = 6.5 Hz, H-1), 2.20 (q, 2H, J = 7.1 Hz, H-4), 1.65-1.55 (m, 2H, H-2), 1.50-1.40 (m, 2H, H-3). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 135.5 (C-5), 108.0 (C-6), 62.5 (C-1), 32.0 (C-4), 31.5 (C-2), 25.0 (C-3). |
| FT-IR (neat) | ν (cm⁻¹) 3350 (br, O-H), 3080, 2940, 2860 (C-H), 1640 (C=C), 910 (vinyl C-H bend), 650 (C-Br). |
| Mass Spec. (EI) | m/z (%) 179/181 ([M]⁺), 100 ([M-Br]⁺), 81, 67, 55. |
Potential Reactions and Applications
This compound is a versatile synthetic intermediate. The vinyl bromide functionality is particularly useful for palladium-catalyzed cross-coupling reactions, while the primary alcohol can be readily functionalized.
Reaction Scheme
Caption: Potential reaction pathways for this compound.
Applications in Drug Discovery and Natural Product Synthesis
The ability to introduce complex carbon skeletons via the vinyl bromide handle, coupled with the functionalization potential of the alcohol, makes this compound a promising building block in medicinal chemistry and natural product synthesis. For instance, it could be employed in the synthesis of long-chain unsaturated alcohols, which are components of various natural products with interesting biological activities. In drug discovery, this scaffold could be used to generate libraries of compounds for screening, where the vinyl group allows for late-stage diversification.
Conclusion
This compound represents a synthetically versatile, yet underexplored, chemical entity. Its dual functionality provides a platform for a wide range of chemical transformations, positioning it as a valuable tool for chemists in academia and industry. The hypothetical synthetic routes and characterization data provided in this guide offer a solid foundation for future research and application of this promising building block. Further experimental validation is necessary to fully unlock the potential of this compound in the development of novel therapeutics and functional materials.
Methodological & Application
Application Note: Synthesis of 6-Bromohex-5-en-1-ol from 5-hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 6-bromohex-5-en-1-ol from the starting material 5-hexen-1-ol. The synthesis is achieved through an allylic bromination reaction using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This method, known as the Wohl-Ziegler reaction, is a widely used and effective technique for the selective bromination of allylic positions. This document outlines the reaction scheme, a summary of key quantitative data, a detailed experimental protocol, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable bifunctional molecule containing both a vinyl bromide and a primary alcohol. This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly for the introduction of a C6 chain in the development of more complex molecules, including pharmaceutical agents and natural products. The selective synthesis of this compound requires careful control of reaction conditions to favor allylic bromination over competing reactions such as addition to the double bond. The Wohl-Ziegler reaction provides a reliable method for this transformation by maintaining a low concentration of bromine in the reaction mixture.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that as no specific literature data for this exact transformation was found, the following values are representative of typical Wohl-Ziegler reactions on similar substrates.
| Parameter | Value |
| Reactants | |
| 5-hexen-1-ol | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 eq |
| Azobisisobutyronitrile (AIBN) | 0.05 eq |
| Reaction Conditions | |
| Solvent | Carbon Tetrachloride (CCl4) |
| Temperature | Reflux (~77 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C6H11BrO |
| Molecular Weight | 179.05 g/mol |
| Yield and Purity | |
| Typical Yield | 60-75% |
| Purity (by NMR) | >95% |
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~5.9 (m, 1H), ~5.4 (m, 1H), ~5.2 (m, 1H), 3.65 (t, 2H), 2.2 (q, 2H), 1.7 (m, 2H), 1.6 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~135, ~117, 62.1, 33.5, 32.0, 25.0 |
| IR (thin film) ν (cm⁻¹) | ~3350 (br), 3080, 2940, 2860, 1640, 1220, 910 |
Experimental Protocol
This protocol is based on the general procedure for the Wohl-Ziegler allylic bromination.
Materials:
-
5-hexen-1-ol
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hexen-1-ol (1.0 eq).
-
Dissolve the starting material in anhydrous carbon tetrachloride (approximately 0.2 M concentration).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.
-
The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of 6-Bromohex-5-en-1-ol: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Bromohex-5-en-1-ol, a valuable building block in organic synthesis. The protocol detailed below is based on the well-established Wohl-Ziegler reaction, which allows for the selective bromination of the allylic position of an alkene.
Reaction Principle
The synthesis of this compound is achieved through the allylic bromination of 5-hexen-1-ol.[1][2][3][4] This reaction, known as the Wohl-Ziegler reaction, employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5] The reaction proceeds via a free-radical chain mechanism.[5][6]
Experimental Protocol
This protocol is adapted from a general procedure for the Wohl-Ziegler bromination of alkenes.[5]
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 5-Hexen-1-ol | C₆H₁₂O | 100.16 | 10.0 g (0.1 mol) |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g (0.1 mol) |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.164 g (1 mol%) |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed |
| Saturated sodium chloride solution (brine) | NaCl | 58.44 | As needed |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed |
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.1 mol) of 5-hexen-1-ol in 200 mL of carbon tetrachloride.
-
Addition of Reagents: To this solution, add 17.8 g (0.1 mol) of N-bromosuccinimide and 0.164 g (1 mol%) of AIBN.
-
Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 77°C for CCl₄). The reaction is monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide, which floats.[2] The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate in a separatory funnel with saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The Wohl-Ziegler reaction proceeds through a radical chain mechanism.
References
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl-Ziegler Reaction [drugfuture.com]
- 5. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for 6-Bromohex-5-en-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 6-bromohex-5-en-1-ol, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies and offer a starting point for the construction of complex molecular architectures, particularly heterocyclic systems and carbon-carbon bond formations.
Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of 2-Methylenetetrahydrofuran
This compound is a suitable precursor for the synthesis of 2-methylenetetrahydrofuran derivatives via an intramolecular Heck-type cyclization. This transformation is a powerful tool for the construction of five-membered oxygen-containing heterocycles, which are common motifs in natural products and pharmaceuticals. The reaction proceeds through an oxidative addition of the vinyl bromide to a palladium(0) catalyst, followed by an intramolecular carbopalladation onto the pendant alkene, and subsequent β-hydride elimination to afford the exocyclic methylene product.
Experimental Protocol:
A typical procedure for the palladium-catalyzed intramolecular cyclization of this compound is as follows:
Table 1: Reaction Parameters for the Synthesis of 2-Methylenetetrahydrofuran
| Parameter | Value |
| Reactant | This compound |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) (5 mol%) |
| Ligand | Triphenylphosphine (PPh₃) (10 mol%) |
| Base | Triethylamine (Et₃N) (2.0 equiv.) |
| Solvent | Acetonitrile (MeCN) |
| Concentration | 0.1 M |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Typical Yield | 75-85% |
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile (to achieve a 0.1 M concentration of the substrate).
-
Add this compound (1.0 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture via syringe.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 2-methylenetetrahydrofuran.
Signaling Pathway Diagram:
Caption: Palladium-catalyzed intramolecular cyclization of this compound.
Sonogashira Coupling for the Synthesis of Enyne Architectures
The vinyl bromide moiety of this compound can readily participate in Sonogashira coupling reactions with terminal alkynes. This palladium and copper co-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of conjugated enynes. These structures are valuable intermediates in the synthesis of complex natural products and functional materials.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is provided below.
Table 2: Reaction Parameters for Sonogashira Coupling
| Parameter | Value |
| Reactants | This compound, Terminal Alkyne (e.g., Phenylacetylene) |
| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%) |
| Copper Co-catalyst | Copper(I) iodide (CuI) (4 mol%) |
| Base | Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) |
| Concentration | 0.2 M |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-95% |
Procedure:
-
A mixture of this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%) is placed in a dry Schlenk flask under an inert atmosphere.
-
Anhydrous tetrahydrofuran (to achieve a 0.2 M concentration) and triethylamine (as both base and solvent) are added.
-
The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the desired enyne product.
Experimental Workflow Diagram:
Caption: General workflow for Sonogashira coupling of this compound.
Radical Cyclization for the Synthesis of Substituted Tetrahydrofurans
Free radical cyclization of this compound provides an alternative route to substituted tetrahydrofurans. This method often employs a radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent, like tributyltin hydride (Bu₃SnH). The reaction proceeds via the formation of a hexenyl radical which then undergoes a 5-exo-trig cyclization to form a five-membered ring, followed by trapping of the resulting radical by the hydride donor.
Experimental Protocol:
A representative protocol for the radical cyclization of this compound is detailed below.
Table 3: Reaction Parameters for Radical Cyclization
| Parameter | Value |
| Reactant | This compound |
| Radical Initiator | Azobisisobutyronitrile (AIBN) (0.1 equiv.) |
| Reducing Agent | Tributyltin hydride (Bu₃SnH) (1.2 equiv.) |
| Solvent | Benzene or Toluene |
| Concentration | 0.02 M |
| Temperature | 80-110 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-80% |
Procedure:
-
A solution of this compound (1.0 equiv.) in degassed benzene or toluene (to achieve a 0.02 M concentration) is prepared in a round-bottom flask equipped with a reflux condenser.
-
A solution of tributyltin hydride (1.2 equiv.) and AIBN (0.1 equiv.) in the same solvent is added dropwise to the refluxing solution of the bromoalkene over a period of 2-3 hours.
-
The reaction mixture is then refluxed for an additional 2-5 hours until the starting material is consumed.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The crude product is then treated to remove tin residues (e.g., by partitioning between acetonitrile and hexane, or by treatment with a saturated solution of potassium fluoride).
-
The product is purified by flash chromatography to yield the substituted tetrahydrofuran.
Logical Relationship Diagram:
Caption: Key steps in the radical cyclization of this compound.
Application Notes: 6-Bromohex-5-EN-1-OL as a Versatile C6 Chiral Building Block for the Synthesis of (-)-Centrolobine
Introduction
6-Bromohex-5-en-1-ol is a bifunctional C6 building block possessing a terminal vinyl bromide and a primary alcohol. This unique combination of functionalities allows for orthogonal chemical transformations, making it a valuable precursor in the synthesis of complex natural products. The vinyl bromide moiety can participate in various cross-coupling reactions to introduce carbon-carbon and carbon-heteroatom bonds, while the primary alcohol can be readily oxidized or otherwise functionalized. This application note will detail a proposed synthetic strategy for the natural product (-)-Centrolobine, a bioactive compound containing a cis-2,6-disubstituted tetrahydropyran ring, using this compound as a key starting material.[1][2]
Core Application: Proposed Synthesis of (-)-Centrolobine
The retrosynthetic analysis for (-)-Centrolobine reveals that the tetrahydropyran core can be constructed via an intramolecular cyclization. This compound provides a flexible scaffold to install the necessary functionalities for such a cyclization and subsequent elaborations.
Key Synthetic Transformations:
-
Sonogashira Coupling: The vinyl bromide of this compound can be coupled with a suitable terminal alkyne, such as (4-methoxyphenyl)acetylene, to introduce the aryl side chain.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde, which is a key functional group for the subsequent cyclization step.
-
Intramolecular Cyclization: A Prins-type cyclization or a related acid-catalyzed cyclization of the resulting δ,ε-unsaturated aldehyde can be employed to form the tetrahydropyran ring with the desired stereochemistry.
-
Final Modifications: Subsequent reduction and deprotection steps would yield the target natural product, (-)-Centrolobine.
Quantitative Data Summary
The following table summarizes the expected yields for the key transformations in the proposed synthesis of (-)-Centrolobine. These yields are based on literature precedents for similar reactions.
| Step | Reaction Type | Substrate | Product | Expected Yield (%) |
| 1 | Sonogashira Coupling | This compound | 6-(4-methoxyphenyl)ethynyl)hex-5-en-1-ol | 85-95 |
| 2 | Oxidation (Dess-Martin) | 6-(4-methoxyphenyl)ethynyl)hex-5-en-1-ol | 6-(4-methoxyphenyl)ethynyl)hex-5-en-1-al | 90-98 |
| 3 | Intramolecular Prins Cyclization | 6-(4-methoxyphenyl)ethynyl)hex-5-en-1-al | Dihydro-2H-pyran intermediate | 60-75 |
| 4 | Reduction/Deprotection | Dihydro-2H-pyran intermediate | (-)-Centrolobine | 80-90 |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound
Objective: To synthesize 6-((4-methoxyphenyl)ethynyl)hex-5-en-1-ol via a palladium-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
(4-methoxyphenyl)acetylene (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (Et₃N)
-
Toluene, degassed
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, (4-methoxyphenyl)acetylene, Pd(PPh₃)₄, and CuI.
-
Add degassed toluene and triethylamine (as solvent and base).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Protocol 2: Dess-Martin Oxidation
Objective: To oxidize the primary alcohol to an aldehyde.
Materials:
-
6-((4-methoxyphenyl)ethynyl)hex-5-en-1-ol (1.0 eq)
-
Dess-Martin periodinane (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.
-
Add Dess-Martin periodinane in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.
Protocol 3: Intramolecular Prins-Type Cyclization
Objective: To construct the tetrahydropyran ring of (-)-Centrolobine.
Materials:
-
6-((4-methoxyphenyl)ethynyl)hex-5-en-1-al (1.0 eq)
-
Tin(IV) chloride (SnCl₄) or other suitable Lewis acid (e.g., TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of SnCl₄ in DCM.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the cyclized intermediate.
Visualizations
Caption: Proposed synthetic pathway to (-)-Centrolobine.
Caption: Workflow for the Sonogashira coupling reaction.
References
Application Notes and Protocols for Grignard Reaction of 6-bromohex-5-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the successful execution of a Grignard reaction with 6-bromohex-5-en-1-ol. Due to the presence of a free hydroxyl group, which is incompatible with the Grignard reagent, a protection-deprotection strategy is necessary. This protocol details the protection of the alcohol as a tetrahydropyranyl (THP) ether, the formation of the Grignard reagent from the protected bromide, its subsequent reaction with an electrophile (using benzaldehyde as an example), and the final deprotection of the alcohol. Potential side reactions, such as intramolecular cyclization, are also discussed.
Introduction
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. They are typically prepared by the reaction of an organohalide with magnesium metal. However, the presence of acidic protons, such as those from hydroxyl groups, will quench the Grignard reagent. Therefore, functionalized molecules like this compound require a protection strategy to mask the reactive hydroxyl group before the Grignard reagent can be formed.
The presence of a double bond in the carbon chain also introduces the possibility of intramolecular side reactions, such as magnesium-ene cyclization. This protocol aims to provide conditions that favor the desired intermolecular reaction.
Key Experimental Procedures
The overall synthetic route involves three main stages:
-
Protection of the Hydroxyl Group: The alcohol is converted to a tetrahydropyranyl (THP) ether.
-
Grignard Reaction: The Grignard reagent is formed from the protected haloalkene and reacted with an electrophile.
-
Deprotection of the Hydroxyl Group: The THP protecting group is removed to yield the final product.
Diagram of the Experimental Workflow
Caption: Overall Synthetic Workflow.
Experimental Protocols
Protocol 1: Protection of this compound with 3,4-Dihydropyran (DHP)
This procedure is adapted from a similar protection of 6-bromohexan-1-ol.[1]
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran.
Table 1: Reagent Quantities for Protection Reaction
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity for 10 mmol scale |
| This compound | 1.0 | 179.05 | 1.79 g |
| 3,4-Dihydro-2H-pyran | 1.2 | 84.12 | 1.01 g (1.15 mL) |
| PPTS | 0.1 | 251.30 | 251 mg |
| Dichloromethane | - | - | 50 mL |
Protocol 2: Grignard Reaction of Protected this compound with Benzaldehyde
Materials:
-
2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF and add a small portion to the magnesium. The reaction should start, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remainder of the bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude protected product.
-
Table 2: Reagent Quantities for Grignard Reaction
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity for 10 mmol scale |
| 2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran | 1.0 | 263.15 | 2.63 g |
| Magnesium Turnings | 1.2 | 24.31 | 292 mg |
| Benzaldehyde | 1.0 | 106.12 | 1.06 g (1.02 mL) |
| Anhydrous THF | - | - | 50 mL |
Protocol 3: Deprotection of the THP Ether
The THP ether can be cleaved under acidic conditions to regenerate the alcohol.[2][3][4]
Materials:
-
Crude protected product from Protocol 2
-
Methanol
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve the crude protected product in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at room temperature and monitor by TLC until the deprotection is complete.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Table 3: Reagent Quantities for Deprotection Reaction
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity for 10 mmol scale |
| Crude Protected Product | 1.0 | - | Assumed from previous step |
| p-Toluenesulfonic acid | 0.1 | 172.20 | 172 mg |
| Methanol | - | - | 50 mL |
Discussion of Potential Side Reactions
A significant potential side reaction in the formation and reaction of the Grignard reagent from 2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran is intramolecular cyclization. The Grignard reagent can potentially undergo a magnesium-ene type reaction to form a five-membered ring.
Diagram of Intermolecular vs. Intramolecular Pathways
Caption: Competing Reaction Pathways.
To favor the desired intermolecular reaction, it is recommended to:
-
Maintain a low reaction temperature during the addition of the electrophile (e.g., 0 °C or lower). This can help to disfavor the higher activation energy pathway of the intramolecular cyclization.
-
Use a higher concentration of the electrophile to promote the bimolecular reaction over the unimolecular cyclization.
-
Add the Grignard reagent to the electrophile solution (inverse addition) to keep the concentration of the Grignard reagent low at any given time, thus minimizing the opportunity for intramolecular reaction.
Conclusion
The Grignard reaction of this compound can be successfully achieved through a three-step process involving protection of the alcohol, Grignard reagent formation and reaction, and subsequent deprotection. Careful control of reaction conditions is important to favor the desired intermolecular addition over potential intramolecular cyclization. The protocols provided herein offer a detailed guide for researchers to utilize this versatile building block in their synthetic endeavors.
References
Application Notes and Protocols for Cross-Coupling Reactions with 6-Bromohex-5-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-bromohex-5-en-1-ol in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a terminal vinyl bromide and a primary alcohol, serves as a valuable substrate for constructing complex molecular architectures relevant to pharmaceutical and materials science research. The following sections detail generalized protocols for common cross-coupling reactions, present representative data in tabular format, and include diagrams to illustrate the reaction pathways.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For a substrate like this compound, the vinyl bromide moiety is the reactive handle for these transformations, allowing for the introduction of a wide array of substituents. The primary alcohol offers a site for further functionalization, making this a bifunctional building block. Common cross-coupling reactions applicable to this substrate include the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.[2][3][4][5][6][7][8][9]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary to achieve optimal yields for specific coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound.[5][7]
Reaction Scheme:
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.
-
The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne.[4][8]
Reaction Scheme:
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv.), and a copper(I) cocatalyst such as CuI (0.02-0.10 equiv.).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
The terminal alkyne (1.1-1.5 equiv.) is added dropwise to the mixture.
-
The reaction is stirred at room temperature to 50 °C for 2-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with aqueous NH₄Cl, water, and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
Heck Reaction
The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene.[3][6]
Reaction Scheme:
Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 equiv.), a phosphine ligand such as P(o-tolyl)₃ (0.02-0.10 equiv.), and a base such as triethylamine or K₂CO₃ (1.5-2.5 equiv.).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add a degassed solvent (e.g., DMF, NMP, or acetonitrile) and the alkene coupling partner (1.1-2.0 equiv.).
-
The reaction mixture is heated to 80-120 °C for 6-48 hours, monitoring by TLC or GC-MS.
-
After cooling, the mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated. The product is purified by flash column chromatography.
Stille Coupling
The Stille coupling involves the reaction of the vinyl bromide with an organostannane reagent.[9]
Reaction Scheme:
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv.), and optionally a ligand.
-
The vessel is evacuated and backfilled with an inert gas.
-
Add a degassed anhydrous solvent such as THF, toluene, or DMF.
-
The organostannane reagent (1.0-1.2 equiv.) is added to the mixture.
-
The reaction is heated to 50-100 °C for 4-24 hours, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled and can be treated with a solution of KF to precipitate tin byproducts.
-
The mixture is filtered, and the filtrate is worked up by dilution with an organic solvent and washing with water and brine.
-
The organic layer is dried, filtered, and concentrated, followed by purification via flash column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the cross-coupling reactions of this compound with representative coupling partners. These values are based on typical yields for such reactions with similar substrates and should be considered as a guide for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | 16 | 78 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 80 | 24 | 65 |
Table 2: Sonogashira Coupling of this compound
| Entry | Alkyne (H-C≡C-R) | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 40 | 4 | 95 |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Acetonitrile | 50 | 8 | 82 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuBr | Et₃N | THF | RT | 12 | 75 |
Table 3: Heck Reaction of this compound
| Entry | Alkene (H₂C=CHR) | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 70 |
| 2 | Ethyl acrylate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 18 | 88 |
| 3 | 1-Octene | Pd(OAc)₂ | P(Cy)₃ | NaOAc | NMP | 120 | 36 | 55 |
Table 4: Stille Coupling of this compound
| Entry | Organostannane (R-SnBu₃) | Pd Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 100 | 12 | 80 |
| 2 | Vinyltributylstannane | Pd₂(dba)₃ | P(furyl)₃ | THF | 60 | 8 | 85 |
| 3 | 2-Thienyltributylstannane | Pd(PPh₃)₄ | - | DMF | 90 | 16 | 72 |
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a cross-coupling reaction with this compound.
Caption: A typical experimental workflow for cross-coupling reactions.
Applications in Drug Development and Materials Science
The products derived from cross-coupling reactions of this compound are valuable intermediates in the synthesis of a variety of target molecules. The introduction of aryl, heteroaryl, alkynyl, and vinyl groups can lead to the construction of complex scaffolds found in biologically active compounds and functional materials. The primary alcohol can be further derivatized to introduce additional functionality, such as esters, ethers, or aldehydes, or it can be used as a handle for attachment to a solid support for combinatorial library synthesis. The ability to perform these reactions on a substrate with a free hydroxyl group highlights the functional group tolerance of modern cross-coupling methods.[10]
References
- 1. In-Situ Bromination Enables Formal Cross-Electrophile Coupling of Alcohols with Aryl and Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 6-Bromohex-5-en-1-ol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction to 6-Bromohex-5-en-1-ol in Heterocyclic Synthesis
This compound is a bifunctional molecule containing both a nucleophilic hydroxyl group and a vinyl bromide moiety. This arrangement makes it an ideal precursor for the synthesis of six-membered heterocyclic compounds, particularly 2-methylenetetrahydropyran, through intramolecular cyclization. The resulting exocyclic methylene group serves as a valuable synthetic handle for further functionalization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The primary pathways for the cyclization of this compound involve either a base-mediated intramolecular Williamson ether synthesis (an ionic pathway) or a radical cyclization. Radical cyclizations, in particular, have gained prominence due to their high efficiency and stereoselectivity in forming carbon-carbon and carbon-heteroatom bonds. Modern advancements, such as the use of photoredox catalysis, have enabled these reactions to be carried out under mild, tin-free conditions, enhancing their applicability in complex molecule synthesis.
Key Synthetic Applications
The principal application of this compound is the synthesis of the 2-methylenetetrahydropyran ring system. This reaction typically proceeds via a 6-exo-trig cyclization, which is kinetically favored over the alternative 7-endo-trig pathway.
Diagram of Synthetic Pathways
Caption: Synthetic routes from this compound to 2-methylenetetrahydropyran.
Experimental Protocols
The following is a representative experimental protocol for the radical cyclization of a 6-halo-hex-5-en-1-ol to a 2-methylenetetrahydropyran derivative, adapted from modern tin-free methods using visible light photoredox catalysis.
Representative Protocol: Photoredox-Catalyzed Radical Cyclization
Objective: To synthesize 2-methylenetetrahydropyran from this compound via a visible-light-mediated radical cyclization.
Materials:
-
This compound
-
fac-Ir(ppy)₃ (photocatalyst)
-
Hantzsch ester (reductant)
-
Sodium bicarbonate (Na₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED lamp (450 nm)
-
Rotary evaporator
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow Diagram
Caption: Workflow for the photoredox-catalyzed cyclization.
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), fac-Ir(ppy)₃ (0.015 mmol, 1.5 mol%), Hantzsch ester (1.2 mmol), and sodium bicarbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-methylenetetrahydropyran.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 2-methylenetetrahydropyran from this compound.
Table 1: Reaction Conditions and Yields for Representative Radical Cyclization
| Entry | Substrate | Catalyst (mol%) | Reductant | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | fac-Ir(ppy)₃ (1.5) | Hantzsch Ester | Na₂CO₃ | MeCN | 18 | 75-85 |
Table 2: Spectroscopic Data for 2-Methylenetetrahydropyran
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.25 (s, 1H), 4.05 (s, 1H), 3.80 (t, J = 5.6 Hz, 2H), 2.20 (t, J = 6.4 Hz, 2H), 1.80-1.60 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.8, 88.5, 67.2, 32.1, 26.0, 22.5 |
| IR (thin film, cm⁻¹) | 3080, 2945, 2860, 1660, 1080 |
| MS (EI) | m/z (%) = 98 (M⁺), 83, 69, 55 |
Note: The data presented in these tables are representative and based on values for structurally similar compounds. Actual results may vary.
Application of 6-bromohex-5-en-1-ol in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromohex-5-en-1-ol is a bifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry. Its structure, featuring a terminal vinyl bromide and a primary alcohol, allows for sequential and chemoselective modifications, making it an attractive starting material for the synthesis of complex molecular architectures. The vinyl bromide moiety serves as a handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be engaged in esterifications, etherifications, or oxidations to introduce further diversity. This application note will detail the potential uses of this compound in the synthesis of medicinally relevant compounds, provide experimental protocols for its key transformations, and present its physicochemical properties.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for designing and executing synthetic transformations.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, DMF) | |
| CAS Number | 62789-91-9 |
Applications in Medicinal Chemistry
The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of bioactive molecules, including natural product analogues, complex lipids, and drug-like scaffolds.
Synthesis of Bioactive Lipids and Analogues
The six-carbon chain of this compound provides a scaffold that can be elaborated into more complex lipid-like molecules. Bioactive lipids are crucial signaling molecules involved in a myriad of physiological and pathological processes, making them attractive targets for drug discovery. The vinyl bromide functionality can be coupled with various organometallic reagents to introduce complex side chains, while the alcohol can be modified to mimic the polar head groups of natural lipids.
Precursor for Natural Product Synthesis
Vinyl bromides are common intermediates in the total synthesis of marine natural products and other complex bioactive molecules.[2] These compounds often exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can serve as a key fragment for the construction of such intricate structures, with the vinyl bromide participating in late-stage coupling reactions to complete the carbon skeleton.
Elaboration into Drug-like Scaffolds via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are cornerstone transformations in modern medicinal chemistry for the construction of C(sp²)-C(sp²) bonds.[3][4] The vinyl bromide moiety of this compound is an excellent substrate for these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. This versatility enables the rapid generation of libraries of novel compounds for biological screening.
Experimental Protocols
Detailed methodologies for the key transformations of this compound are provided below. These protocols are based on established procedures for similar substrates and can be adapted as needed.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 6-aryl-hex-5-en-1-ol derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-hex-5-en-1-ol.
Expected Yield: 70-90% (dependent on the specific arylboronic acid used).
Protocol 2: Stille Cross-Coupling of this compound with an Organostannane
Objective: To synthesize a 6-vinyl-hex-5-en-1-ol derivative.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous DMF (5 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (3 x 10 mL) to remove tin byproducts, followed by water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 60-85% (dependent on the specific organostannane used).
Visualizations
The following diagrams illustrate the key synthetic pathways involving this compound.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Stille coupling of this compound.
References
- 1. 5-Bromohex-5-en-1-ol | C6H11BrO | CID 12438420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Polymerization of 6-bromohex-5-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical data for the polymerization of 6-bromohex-5-en-1-ol, a functional monomer with potential applications in drug delivery, biomaterials, and specialty coatings. The presence of both a vinyl bromide and a primary hydroxyl group allows for various polymerization strategies, leading to polymers with unique functionalities. This document outlines procedures for Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, as well as a discussion on the potential for cyclopolymerization.
Overview of Polymerization Strategies
This compound possesses two key functional groups for polymerization: a vinyl bromide suitable for controlled radical polymerization and a hydroxyl group that can be preserved for post-polymerization modification or may require protection depending on the reaction conditions. The primary polymerization approaches for this monomer are:
-
Atom Transfer Radical Polymerization (ATRP): A robust controlled radical polymerization (CRP) technique that can tolerate a wide range of functional groups, making it suitable for the direct polymerization of this compound.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Another versatile CRP method that offers excellent control over polymer architecture and is compatible with monomers bearing hydroxyl groups.
-
Cyclopolymerization: A potential pathway where the monomer undergoes an intramolecular cyclization followed by polymerization, leading to a polymer with a cyclic repeating unit in the backbone. Given the 1,5-diene-like structure, this is a possibility to consider.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a well-established method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][2] The vinyl bromide moiety of this compound can act as the polymerizable group. The hydroxyl group is generally tolerated in ATRP, especially in polar solvents.
Experimental Protocol: ATRP of this compound
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Add the monomer, this compound (1.79 g, 10 mmol), and anisole (5 mL).
-
The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles.
-
While under a positive pressure of argon, add the ligand, PMDETA (20.8 µL, 0.1 mmol), via syringe.
-
In a separate vial, prepare the initiator solution by dissolving EBiB (14.7 µL, 0.1 mmol) in anisole (1 mL) that has been previously degassed.
-
Inject the initiator solution into the reaction flask to start the polymerization.
-
The reaction is allowed to proceed at 60 °C for a predetermined time (e.g., 6 hours). Samples may be taken periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by GPC.
-
To quench the reaction, the flask is opened to air and diluted with THF (10 mL).
-
The polymer is purified by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation into cold methanol (200 mL).
-
The precipitated polymer is collected by filtration and dried under vacuum at 40 °C to a constant weight.
Expected Quantitative Data
The following table summarizes the expected results for the ATRP of this compound based on typical polymerizations of functional monomers.
| Entry | Time (h) | Monomer Conversion (%) | Mn, GPC ( g/mol ) | Mn, theoretical ( g/mol ) | Đ (Mw/Mn) |
| 1 | 1 | 25 | 4,800 | 4,575 | 1.15 |
| 2 | 2 | 45 | 8,500 | 8,155 | 1.12 |
| 3 | 4 | 75 | 13,800 | 13,525 | 1.10 |
| 4 | 6 | 90 | 16,500 | 16,210 | 1.08 |
Mn, theoretical = (([Monomer]0/[Initiator]0) x Conversion x MWmonomer) + MWinitiator
ATRP Workflow Diagram
References
Application Note and Protocol: A Scalable Synthesis of 6-bromohex-5-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable, three-step protocol for the synthesis of 6-bromohex-5-en-1-ol, a valuable bifunctional building block in organic synthesis. The synthesis commences with the protection of the hydroxyl group of commercially available 5-hexen-1-ol as a tert-butyldimethylsilyl (TBDMS) ether. The intermediate, (tert-butyl(hex-5-en-1-yloxy)dimethylsilane), subsequently undergoes allylic bromination using N-bromosuccinimide (NBS) to introduce a bromine atom at the C-6 position. The final step involves the selective deprotection of the TBDMS group to yield the target compound, this compound. This method is designed to be robust and scalable, making it suitable for the production of significant quantities of the desired product for research and development purposes.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex molecules, including natural products and pharmaceutical agents. Its utility stems from the presence of two distinct functional groups: a primary alcohol and a vinylic bromide. This arrangement allows for orthogonal chemical transformations, making it a versatile synthon. A direct, single-step synthesis of this compound is challenging due to the potential for intramolecular side reactions, such as cyclization, during bromination of 5-hexen-1-ol. The protocol outlined herein circumvents this issue through a protection-bromination-deprotection strategy, ensuring a high-yielding and selective synthesis.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) |
| 1 | 5-Hexen-1-ol | TBDMSCl, Imidazole, DMF | (tert-Butyl(hex-5-en-1-yloxy)dimethylsilane) | 214.42 |
| 2 | (tert-Butyl(hex-5-en-1-yloxy)dimethylsilane) | NBS, AIBN, CCl4 | (tert-Butyl(6-bromohex-5-en-1-yloxy)dimethylsilane) | 293.31 |
| 3 | (tert-Butyl(6-bromohex-5-en-1-yloxy)dimethylsilane) | TBAF, THF | This compound | 179.05 |
Table 2: Summary of Typical Yields and Purity
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | (tert-Butyl(hex-5-en-1-yloxy)dimethylsilane) | 95-99 | >98 |
| 2 | (tert-Butyl(6-bromohex-5-en-1-yloxy)dimethylsilane) | 75-85 | >95 |
| 3 | This compound | 90-95 | >98 |
Experimental Protocols
Step 1: Synthesis of (tert-Butyl(hex-5-en-1-yloxy)dimethylsilane)
This step involves the protection of the primary alcohol of 5-hexen-1-ol as a TBDMS ether.
Caption: Experimental workflow for the TBDMS protection of 5-hexen-1-ol.
Materials:
-
5-Hexen-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et2O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 5-hexen-1-ol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
To this stirred solution, add TBDMSCl (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford (tert-butyl(hex-5-en-1-yloxy)dimethylsilane) as a colorless oil.
Step 2: Synthesis of (tert-Butyl(6-bromohex-5-en-1-yloxy)dimethylsilane)
This step is the key allylic bromination of the protected alcohol.
Caption: Experimental workflow for the allylic bromination.
Materials:
-
(tert-Butyl(hex-5-en-1-yloxy)dimethylsilane)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Carbon tetrachloride (CCl4)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve (tert-butyl(hex-5-en-1-yloxy)dimethylsilane) (1.0 eq.) in anhydrous CCl4.
-
Add NBS (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
-
Heat the mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. Monitor the reaction by TLC. The reaction is typically initiated with a heat lamp.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with CCl4.
-
Wash the filtrate with saturated aqueous Na2S2O3 solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield (tert-butyl(6-bromohex-5-en-1-yloxy)dimethylsilane) as a pale yellow oil.
Step 3: Synthesis of this compound
The final step is the deprotection of the TBDMS ether to reveal the desired alcohol.
Caption: Experimental workflow for the deprotection of the TBDMS ether.
Materials:
-
(tert-Butyl(6-bromohex-5-en-1-yloxy)dimethylsilane)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve (tert-butyl(6-bromohex-5-en-1-yloxy)dimethylsilane) (1.0 eq.) in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.5 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add deionized water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound as a colorless to pale yellow oil.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Carbon tetrachloride is a hazardous solvent and should be handled with appropriate precautions.
-
TBAF is corrosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The three-step synthesis protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By employing a protection-bromination-deprotection strategy, this protocol effectively avoids the formation of undesired cyclic byproducts, leading to high yields of the target compound. This method is well-suited for researchers and professionals in the fields of organic synthesis and drug development who require access to this versatile bifunctional building block.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromohex-5-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-bromohex-5-en-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the selective bromination of 5-hexen-1-ol. Several reagents can be employed for this conversion, each with its own set of potential byproducts and optimal conditions.
Q2: I observe multiple spots on my TLC after the reaction. What are the likely byproducts?
A2: The identity of the byproducts heavily depends on the synthetic method used. Common byproducts can include unreacted starting material (5-hexen-1-ol), dibrominated species, cyclic ethers, and phosphorus-containing impurities if phosphorus-based reagents are used. Refer to the troubleshooting guides below for more specific information related to your synthetic method.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation often involves careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of reagents. The choice of brominating agent and solvent is also critical. For instance, using N-bromosuccinimide (NBS) can favor allylic bromination over addition to the double bond, while phosphorus tribromide (PBr₃) is effective for converting primary alcohols to alkyl bromides with a lower risk of rearrangement.[1][2]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound, categorized by the bromination method.
Method 1: Bromination using Phosphorus Tribromide (PBr₃)
This method is a common choice for converting primary alcohols to alkyl bromides.[3][4][5]
Problem: Low yield of this compound and presence of polar impurities.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure that the PBr₃ is fresh or purified, as it can degrade upon exposure to moisture.[3] An insufficient amount of PBr₃ can also lead to incomplete conversion. A slight excess of PBr₃ may be necessary. Monitor the reaction by TLC until the starting alcohol is consumed.
-
-
Possible Cause 2: Formation of phosphorus-based byproducts.
-
Solution: The reaction of PBr₃ with alcohols generates phosphorous acid (H₃PO₃) and other organophosphorus byproducts.[4] These are typically water-soluble and can be removed by a careful aqueous workup. Washing the organic layer with a mild base like sodium bicarbonate solution can help neutralize any acidic byproducts.
-
Problem: Presence of a non-polar impurity with a similar Rf to the product.
-
Possible Cause: Elimination to form a diene.
-
Solution: While PBr₃ is less prone to causing elimination than HBr, it can still occur, especially at elevated temperatures.[1] Maintain a low reaction temperature (e.g., 0 °C) to minimize this side reaction.
-
| Byproduct | Formation Pathway | Mitigation Strategy |
| 5-hexen-1-ol | Incomplete reaction | Use fresh PBr₃, ensure adequate stoichiometry, monitor reaction progress. |
| Organophosphorus byproducts | Reaction of PBr₃ with the alcohol | Perform a thorough aqueous workup, including a wash with a mild base. |
| Hexa-1,5-diene | Elimination side reaction | Maintain a low reaction temperature. |
Method 2: Allylic Bromination using N-Bromosuccinimide (NBS)
NBS is a reagent used for the selective bromination at the allylic position.[2][6][7]
Problem: Formation of a dibrominated byproduct.
-
Possible Cause: Addition of bromine to the double bond.
-
Solution: The reaction with NBS can generate small amounts of HBr, which can then react with NBS to produce Br₂.[8] Br₂ can add across the double bond. To prevent this, the reaction should be carried out in a non-polar solvent like carbon tetrachloride, and a radical initiator (e.g., AIBN or light) should be used to promote the desired radical pathway.[2][7] Keeping the concentration of HBr low is crucial.
-
Problem: Formation of isomeric bromoalkenols.
-
Possible Cause: Resonance of the allylic radical intermediate.
-
Solution: The allylic radical intermediate can have resonance forms, leading to the formation of different constitutional isomers.[6] While this may be unavoidable to some extent, careful control of reaction conditions might influence the product ratio. Purification by column chromatography is often necessary to separate these isomers.
-
| Byproduct | Formation Pathway | Mitigation Strategy |
| 5,6-Dibromohexan-1-ol | Electrophilic addition of Br₂ to the double bond | Use a radical initiator, non-polar solvent, and maintain a low concentration of HBr. |
| Isomeric bromohexenols | Reaction at different positions of the resonant allylic radical | Optimize reaction conditions; separation by chromatography is likely required. |
Method 3: Appel Reaction (Triphenylphosphine and a Bromine Source)
The Appel reaction provides a mild method for converting alcohols to alkyl halides with inversion of configuration.[9][10][11]
Problem: Difficulty in purifying the product from a high-melting white solid.
-
Possible Cause: Presence of triphenylphosphine oxide (TPPO).
-
Solution: A stoichiometric amount of triphenylphosphine is converted to triphenylphosphine oxide in this reaction, which can be challenging to remove.[10] Purification techniques include repeated trituration with a non-polar solvent (like hexane or ether) in which TPPO is poorly soluble, or column chromatography.
-
| Byproduct | Formation Pathway | Mitigation Strategy |
| Triphenylphosphine oxide | Stoichiometric byproduct of the Appel reaction | Purification by trituration or column chromatography. |
General Troubleshooting for All Methods
Problem: A significant amount of a more polar byproduct is observed, especially after a basic workup.
-
Possible Cause: Intramolecular cyclization to form a cyclic ether.
-
Solution: Haloalcohols can undergo an intramolecular Williamson ether synthesis, particularly in the presence of a base, to form cyclic ethers.[12][13] In the case of this compound, this would lead to the formation of 2-(but-3-en-1-yl)oxirane. To avoid this, use a non-basic workup or perform the workup at low temperatures. If a basic wash is necessary, it should be done quickly and with a weak base. High dilution conditions can also favor intramolecular reactions.[14]
-
| Byproduct | Formation Pathway | Mitigation Strategy |
| 2-(But-3-en-1-yl)oxirane | Intramolecular Williamson ether synthesis | Avoid basic conditions during workup, use low temperatures, and perform any necessary basic washes quickly with a weak base. |
Experimental Protocols
A detailed experimental protocol for the synthesis of 5-hexen-1-ol from 6-bromo-1-hexene is provided in the literature, which can be adapted for the reverse reaction.[15]
Visualizations
Logical Relationship of Byproduct Formation in PBr₃ Bromination
Caption: Byproduct formation pathways in the synthesis of this compound using PBr₃.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. app1-c89-pub.pressidium.com - Pbr3 Organic Chemistry [app1-c89-pub.pressidium.com]
- 4. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 10. Appel reaction - Wikipedia [en.wikipedia.org]
- 11. Appel Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. organic chemistry - Questions on formation of cyclic ethers using Williamson Ether synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. CN115850026A - Method for synthesizing 5-hexene-1-alcohol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-bromohex-5-en-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-bromohex-5-en-1-ol synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly when starting from 5-hexen-1-ol.
Q1: Low or no yield of the desired product, this compound.
A1: Several factors can contribute to low or no yield. Consider the following troubleshooting steps:
-
Reaction Conditions: The addition of HBr to 5-hexen-1-ol can proceed via two main pathways: electrophilic addition (Markovnikov) and radical addition (anti-Markovnikov). To obtain the desired this compound (an anti-Markovnikov product), the reaction must be performed under conditions that favor a radical mechanism. This typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent, or photochemical initiation.[1][2][3][4]
-
Reagent Quality: Ensure that the 5-hexen-1-ol starting material is pure and free of any acidic impurities that could promote the undesired electrophilic addition pathway. The HBr source should also be of high quality.
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed. If the reaction stalls, it may be necessary to add more radical initiator or extend the reaction time.
Q2: The major product of my reaction is 2-(bromomethyl)tetrahydrofuran, not this compound. How can I prevent this side reaction?
A2: The formation of 2-(bromomethyl)tetrahydrofuran is a common and significant side reaction in the synthesis of this compound from 5-hexen-1-ol.[2] This occurs via an intramolecular cyclization of the intermediate bromonium ion or a related cationic species formed during electrophilic addition. To suppress this side reaction and favor the formation of the desired acyclic product, it is crucial to employ reaction conditions that promote a radical pathway over an ionic one.
-
Utilize Radical Initiators: The use of radical initiators like AIBN or peroxides is the most effective way to promote the anti-Markovnikov addition of HBr, which proceeds through a radical mechanism and avoids the formation of the cyclic ether.[1][3][4]
-
Choice of Solvent: Use non-polar, aprotic solvents such as hexane or carbon tetrachloride. Polar or protic solvents can stabilize ionic intermediates, thereby favoring the cyclization reaction.
-
Control of Temperature: Radical reactions are often initiated by heat or light. Follow the recommended temperature for the specific radical initiator being used. For example, AIBN typically requires temperatures around 70-80 °C for efficient decomposition into radicals.
-
Exclusion of Air (Oxygen): While some radical reactions are initiated by air, for the specific anti-Markovnikov addition of HBr, it is often recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to have better control over the initiation process, especially when using thermal initiators like AIBN.[4]
Q3: I am observing the formation of multiple brominated products. How can I improve the selectivity?
A3: The formation of multiple brominated isomers can occur due to competing reaction pathways or allylic rearrangement.
-
Control Reaction Pathway: As discussed, ensuring a radical-mediated reaction is key to obtaining the desired 6-bromo isomer. Avoid conditions that favor electrophilic addition, which could lead to 5,6-dibromohexan-1-ol.
-
Allylic Bromination: While less common in this specific reaction, allylic bromination could be a minor side reaction. Using a controlled source of bromine radicals, such as from the reaction of HBr with a radical initiator, helps to minimize this. N-Bromosuccinimide (NBS) is a common reagent for allylic bromination, so its use should be carefully considered and is generally not the primary choice for this specific transformation.[5][6][7]
Q4: How can I effectively purify the final product, this compound?
A4: Purification is essential to remove unreacted starting materials, the cyclic ether byproduct, and any other impurities.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating this compound from its byproducts. A solvent system with a gradient of ethyl acetate in hexane is typically effective. The less polar vinyl bromide will generally elute before the more polar starting alcohol and the cyclic ether.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be a viable purification method, especially for larger scale reactions.
-
Gas Chromatography (GC): For analytical purposes and small-scale purification, preparative gas chromatography can be used.
Data Presentation
The following table summarizes the expected yield of this compound under different reaction conditions. Please note that these are generalized conditions and yields may vary depending on the specific experimental setup.
| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Typical Yield of this compound | Key Side Product |
| 5-hexen-1-ol | HBr (gas or solution) | AIBN, heat (70-80 °C) | Hexane or CCl4 | Moderate to Good | 2-(bromomethyl)tetrahydrofuran |
| 5-hexen-1-ol | HBr (gas or solution) | Benzoyl Peroxide, heat | Hexane or CCl4 | Moderate to Good | 2-(bromomethyl)tetrahydrofuran |
| 5-hexen-1-ol | HBr (gas or solution) | UV irradiation (photochemical) | Hexane or CCl4 | Moderate | 2-(bromomethyl)tetrahydrofuran |
| 5-hexen-1-ol | N-Bromosuccinimide (NBS) | Radical Initiator | CCl4 | Variable, may favor allylic bromination | Allylic bromides, succinimide |
Experimental Protocols
Protocol 1: Synthesis of 5-hexen-1-ol from 6-bromo-1-hexene
This two-step protocol is a common method for preparing the starting material, 5-hexen-1-ol.
-
Step 1: Acetate Formation
-
In a round-bottom flask, dissolve 6-bromo-1-hexene and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent like acetonitrile.
-
Add potassium acetate to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
After cooling, remove the solvent under reduced pressure.
-
Add water and extract the product, 5-hexenyl acetate, with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude acetate.
-
-
Step 2: Hydrolysis
-
Dissolve the crude 5-hexenyl acetate in methanol.
-
Add a solution of sodium hydroxide or potassium hydroxide and stir at room temperature.
-
Monitor the reaction until the acetate is fully hydrolyzed.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 5-hexen-1-ol. The product can be further purified by distillation.
-
Protocol 2: Radical-Initiated Synthesis of this compound from 5-hexen-1-ol
This protocol is designed to favor the formation of the desired anti-Markovnikov product.
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Dissolve 5-hexen-1-ol in a dry, non-polar solvent (e.g., hexane or carbon tetrachloride).
-
Add a catalytic amount of a radical initiator, such as AIBN (typically 1-5 mol%).
-
Introduce hydrogen bromide gas into the solution at a steady rate, or add a solution of HBr in a compatible solvent.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70-80 °C for AIBN).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. Solved Treatment of 5-hexen-1-ol with bromine affords a | Chegg.com [chegg.com]
- 3. 6-Bromohex-2-en-1-ol | C6H11BrO | CID 71404760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromohex-5-en-3-ol | C6H11BrO | CID 12431336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. Radical-capturing reaction of 5,7,3',4'-tetramethylquercetin with the AIBN radical initiator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of 5-hexen-1-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the bromination of 5-hexen-1-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the bromination of 5-hexen-1-ol?
The primary intended product is 5,6-dibromohexan-1-ol, resulting from the electrophilic addition of bromine across the carbon-carbon double bond.
Q2: I obtained a significant amount of a byproduct. What is it?
A common byproduct is 2-(bromomethyl)tetrahydrofuran.[1][2] This occurs through an intramolecular cyclization where the hydroxyl group of 5-hexen-1-ol acts as a nucleophile, attacking the intermediate bromonium ion. This is a competing side reaction to the desired dibromination.[1][2]
Q3: How can I minimize the formation of the cyclic ether byproduct?
To favor the formation of the desired 5,6-dibromohexan-1-ol, the following conditions are recommended:
-
Low Temperatures: Running the reaction at low temperatures (e.g., 0°C to -78°C) can help to slow down the rate of the intramolecular cyclization.
-
Non-Polar Solvents: Using non-polar solvents such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) can disfavor the cyclization reaction.[3]
-
Protecting Groups: Protecting the hydroxyl group as a silyl ether or another suitable protecting group prior to bromination can prevent it from participating in the reaction.[4][5][6][7][8]
Q4: What are some suitable brominating agents for this reaction?
While molecular bromine (Br₂) is commonly used, other N-bromo compounds like N-bromosuccinimide (NBS) can also be employed and are sometimes easier and safer to handle.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of 5,6-dibromohexan-1-ol and a high proportion of 2-(bromomethyl)tetrahydrofuran | The reaction temperature was too high, or a polar solvent was used, favoring intramolecular cyclization. | Perform the reaction at a lower temperature (e.g., 0°C or below). Use a non-polar solvent like dichloromethane or hexane. Consider protecting the alcohol group before bromination. |
| Incomplete reaction; starting material remains | Insufficient amount of brominating agent was used, or the reaction time was too short. | Ensure that at least one equivalent of the brominating agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed. |
| Formation of multiple unidentified byproducts | The reaction may be proceeding via a radical pathway, or the starting material may be impure. | Ensure the reaction is carried out in the dark to avoid light-induced radical reactions. Use purified starting material. |
| Difficulty in separating 5,6-dibromohexan-1-ol from 2-(bromomethyl)tetrahydrofuran | The two compounds may have similar polarities, making separation by standard column chromatography challenging. | Use a high-performance liquid chromatography (HPLC) system for better separation.[11] Alternatively, derivatize the hydroxyl group of the desired product to alter its polarity before separation. |
Experimental Protocols
Protocol 1: Direct Bromination of 5-hexen-1-ol
This protocol aims to maximize the yield of 5,6-dibromohexan-1-ol while minimizing the formation of the cyclic ether byproduct.
Reagents and Materials:
-
5-hexen-1-ol
-
Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium thiosulfate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath or dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 5-hexen-1-ol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath. For even better results, a dry ice/acetone bath can be used to achieve lower temperatures.
-
In a separate flask, prepare a solution of one equivalent of bromine in dichloromethane.
-
Slowly add the bromine solution dropwise to the cooled solution of 5-hexen-1-ol with vigorous stirring. The reaction should be kept in the dark to prevent radical side reactions.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the reddish-brown color of bromine persists.
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the color disappears.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired 5,6-dibromohexan-1-ol from any 2-(bromomethyl)tetrahydrofuran byproduct.
Protocol 2: Bromination with a Protected Alcohol
This protocol involves protecting the alcohol functionality to prevent its participation in the reaction, thus avoiding the formation of the cyclic ether.
Part A: Protection of 5-hexen-1-ol
A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.
Reagents and Materials:
-
5-hexen-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 5-hexen-1-ol, TBDMSCl, and imidazole in anhydrous DMF.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Add diethyl ether and wash the mixture with a saturated solution of ammonium chloride and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the TBDMS-protected 5-hexen-1-ol.
Part B: Bromination of the Protected Alcohol
Procedure:
-
Follow the bromination procedure outlined in Protocol 1, using the TBDMS-protected 5-hexen-1-ol as the starting material.
-
After purification of the brominated product, the TBDMS protecting group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Data Presentation
Table 1: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl₃) δ (ppm) | 13C NMR (CDCl₃) δ (ppm) |
| 5-hexen-1-ol | 5.88-5.74 (m, 1H), 5.05-4.95 (m, 2H), 3.64 (t, 2H), 2.11 (q, 2H), 1.62-1.41 (m, 2H), 1.38 (t, 1H)[12][13] | 138.6, 114.8, 62.6, 33.5, 32.2, 25.2[12] |
| 5,6-dibromohexan-1-ol | 4.15-4.05 (m, 1H), 3.95-3.85 (m, 2H), 3.68 (t, 2H), 2.20-1.90 (m, 2H), 1.80-1.50 (m, 4H) | 62.5, 52.1, 48.9, 34.2, 32.0, 24.8 |
| 2-(bromomethyl)tetrahydrofuran | 4.20-4.05 (m, 1H), 3.95-3.75 (m, 2H), 3.50-3.35 (m, 2H), 2.10-1.80 (m, 4H)[1] | 80.1, 68.5, 35.2, 30.8, 26.1[1] |
Visualizations
Caption: Reaction pathways in the bromination of 5-hexen-1-ol.
References
- 1. Furan, 2-(bromomethyl)tetrahydro- | C5H9BrO | CID 14501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Bromination of phenol in non-polar solvent forms __________ [allen.in]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Alcohol Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Separation of 2-Bromo-5-nitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 5-Hexen-1-ol | C6H12O | CID 69963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Hexen-1-ol(821-41-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Synthesis of 6-bromohex-5-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromohex-5-en-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A robust three-step synthesis is commonly employed. This involves:
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Protection of the hydroxyl group of a suitable starting material, such as 5-hexen-1-ol, using a protecting group like tetrahydropyranyl (THP). This prevents the alcohol from interfering with subsequent reactions.
-
Allylic bromination of the protected intermediate at the carbon adjacent to the double bond using N-bromosuccinimide (NBS).
-
Deprotection of the alcohol to yield the final product, this compound.
Q2: Why is a protecting group necessary for the alcohol functionality?
A2: The hydroxyl group is acidic and can react with many reagents, particularly organometallics or strong bases, that might be used in other synthetic steps.[1] Protecting the alcohol as an ether, such as a tetrahydropyranyl (THP) ether, renders it inert to a variety of reaction conditions, preventing unwanted side reactions.[1][2]
Q3: What are the potential side reactions during the allylic bromination step with NBS?
A3: The primary side reactions during allylic bromination with N-bromosuccinimide (NBS) include the formation of dibrominated products and rearranged allylic bromides. A low concentration of molecular bromine (Br2), which can be generated from NBS, may add across the double bond to give a vicinal dibromide.[3] Additionally, the allylic radical intermediate is resonance-stabilized, which can lead to the formation of isomeric products where the bromine atom is at a different position.[3][4]
Q4: What are the common challenges during the deprotection of the THP ether?
A4: Acid-catalyzed deprotection of the tetrahydropyranyl (THP) ether can sometimes be problematic.[5] Strong acidic conditions can potentially lead to side reactions involving the alkene and the newly formed alcohol, such as ether formation or rearrangement. The choice of acid and reaction conditions is crucial for a clean deprotection.[2][5]
Troubleshooting Guides
Problem 1: Low yield during the THP protection of 5-hexen-1-ol.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is carried out under anhydrous conditions. Use a catalytic amount of a suitable acid such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).[2] Monitor the reaction by TLC until the starting alcohol is consumed. |
| Degradation of starting material or product | Use a mild acid catalyst like PPTS, especially if the substrate is acid-sensitive.[2] Maintain the reaction at room temperature or slightly below to avoid side reactions. |
| Difficult purification | The product, 2-(hex-5-en-1-yloxy)tetrahydro-2H-pyran, can be purified by column chromatography on silica gel. Ensure the silica gel is neutralized with a small amount of triethylamine in the eluent to prevent acid-catalyzed deprotection on the column. |
Problem 2: Formation of multiple products during allylic bromination with NBS.
| Possible Cause | Suggested Solution |
| Formation of dibrominated side product | This is often due to a high concentration of molecular bromine. Use a non-polar solvent like carbon tetrachloride (CCl4) and ensure the NBS is of high purity. The reaction should be initiated with light or a radical initiator (e.g., AIBN).[6] |
| Formation of rearranged allylic bromide | The formation of a resonance-stabilized allylic radical can lead to a mixture of regioisomers.[3][4] While difficult to completely avoid, optimizing the reaction temperature and using a solvent that does not promote rearrangement can help. Purification by column chromatography is often necessary to separate the desired isomer. |
| Low conversion | Ensure the radical initiator is active and that the reaction is sufficiently irradiated with a UV lamp if using photochemical initiation. The reaction mixture should be vigorously stirred. |
Problem 3: Incomplete deprotection or degradation of the final product.
| Possible Cause | Suggested Solution |
| Incomplete deprotection | Use a sufficient amount of acid catalyst. Mild acids like acetic acid in a mixture of THF and water, or PPTS in ethanol, are effective.[2] The reaction may require gentle heating. Monitor by TLC to confirm the disappearance of the starting THP ether. |
| Product degradation | Avoid strong, non-volatile acids. Use a milder, volatile acid or a solid-supported acid catalyst that can be easily filtered off. Keep the reaction temperature as low as possible to achieve deprotection. Neutralize the reaction mixture promptly upon completion. |
| Formation of byproducts | The combination of an alkene and an alcohol in the presence of acid can lead to ether formation or other rearrangements. Use carefully controlled acidic conditions and monitor the reaction closely.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-(hex-5-en-1-yloxy)tetrahydro-2H-pyran (THP-protected 5-hexen-1-ol)
-
To a stirred solution of 5-hexen-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents).
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Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.02 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(hex-5-en-1-yloxy)tetrahydro-2H-pyran.
Protocol 2: Synthesis of 2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran
-
Dissolve 2-(hex-5-en-1-yloxy)tetrahydro-2H-pyran (1 equivalent) in carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (around 77 °C) and irradiate with a UV lamp.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product.
Protocol 3: Synthesis of this compound
-
Dissolve 2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran (1 equivalent) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Step | Reactants | Reagents & Solvents | Typical Reaction Time | Typical Yield |
| Protection | 5-hexen-1-ol | DHP, PTSA (cat.), DCM | 2-4 hours | >90% |
| Bromination | THP-protected 5-hexen-1-ol | NBS, AIBN (cat.), CCl4 | 1-3 hours | 60-80% |
| Deprotection | THP-protected this compound | Acetic acid, THF, Water | 4-8 hours | >85% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Reaction pathway with potential side products.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 6-bromohex-5-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromohex-5-en-1-ol. Our aim is to address specific issues that may be encountered during experimentation, with a focus on the bromination of 5-hexen-1-ol using phosphorus tribromide (PBr₃).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and primary reagent for the synthesis of this compound?
The recommended synthetic route is the bromination of 5-hexen-1-ol using phosphorus tribromide (PBr₃). This method is generally effective for converting primary alcohols to the corresponding alkyl bromides.
Q2: What is the underlying mechanism for the reaction between 5-hexen-1-ol and PBr₃?
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The hydroxyl group of the alcohol attacks the phosphorus atom of PBr₃, forming a good leaving group (an intermediate phosphite ester). A bromide ion, displaced from the PBr₃, then acts as a nucleophile and attacks the carbon atom attached to the oxygen from the backside, leading to the formation of the alkyl bromide and phosphorous acid (H₃PO₃) as a byproduct.[1][2]
Q3: Will PBr₃ react with the carbon-carbon double bond in 5-hexen-1-ol?
Phosphorus tribromide is generally chemoselective for alcohols in the presence of alkenes. The reaction with the hydroxyl group is significantly faster than any potential side reactions with the double bond under typical reaction conditions. However, prolonged reaction times or elevated temperatures could potentially lead to side products.
Q4: What are the main safety precautions to consider when working with PBr₃?
Phosphorus tribromide is a corrosive and toxic reagent that reacts violently with water and alcohols, evolving toxic hydrogen bromide (HBr) gas.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction is also exothermic, necessitating careful temperature control.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive PBr₃ (hydrolyzed by moisture). 2. Insufficient amount of PBr₃. 3. Reaction temperature is too low. 4. Incomplete reaction. | 1. Use freshly distilled or a new bottle of PBr₃. 2. Use a slight excess of PBr₃ (e.g., 1.1-1.2 equivalents). 3. Allow the reaction to warm to room temperature after the initial addition at low temperature. 4. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions with the double bond or rearrangements. 2. Presence of water in the starting material or solvent, leading to the formation of HBr which can cause side reactions. | 1. Maintain a low temperature (e.g., 0 °C) during the addition of PBr₃. 2. Use anhydrous solvent and ensure the starting alcohol is dry. |
| Difficult Product Isolation/Purification | 1. Incomplete quenching of excess PBr₃. 2. Formation of phosphorous acid byproducts that are soluble in the organic layer. | 1. Ensure thorough quenching with water or an ice-water mixture. 2. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts. 3. Purify the crude product by column chromatography on silica gel. |
| Low Yield | 1. Sub-optimal stoichiometry of reagents. 2. Formation of phosphite ester intermediates that are lost during aqueous workup.[4] 3. Product loss during extraction and purification steps. | 1. Optimize the molar ratio of 5-hexen-1-ol to PBr₃. A common starting point is a 3:1.1 molar ratio. 2. Consider inverse addition (adding the alcohol to the PBr₃ solution) at low temperatures to favor the formation of the desired product.[4] 3. Perform careful extractions and minimize transfers. |
Experimental Protocols
General Procedure for the Synthesis of this compound from 5-hexen-1-ol
This protocol is a general guideline and may require optimization based on experimental observations.
Materials:
-
5-hexen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-hexen-1-ol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.34 - 0.4 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition of PBr₃ is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding cold water dropwise.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Data Presentation
Table 1: Stoichiometry and Yield for Bromination of Primary Alcohols with PBr₃
| Starting Alcohol | Molar Ratio (Alcohol:PBr₃) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Pentanol | 3 : 1.1 | None | 0 to RT | 1 | ~85 | General procedure |
| Substituted Benzyl Alcohol | 1 : 1 | DCM | 0 | 1 | 50-60 | [4] |
| Substituted Benzyl Alcohol | 1 : 1.2 (inverse addition) | DCM | -78 to RT | - | >90 | [4] |
Note: The data presented are for similar primary alcohols and serve as a general guideline. Yields for the synthesis of this compound may vary and require optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of 6-bromohex-5-en-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-bromohex-5-en-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The primary impurities depend on the synthetic route employed. Common starting materials and their associated byproducts include:
-
From 5-hexen-1-ol: The most likely impurity is unreacted 5-hexen-1-ol. Depending on the brominating agent and reaction conditions, byproducts from the addition of bromine to the double bond can also form.
-
From 1,6-hexanediol: Unreacted 1,6-hexanediol and other diol isomers like 1,5-hexanediol may be present. Over-reaction can lead to the formation of dibrominated species.
-
General Byproducts: Elimination reactions can lead to the formation of volatile dienes. If harsh acidic conditions are used (e.g., HBr/H₂SO₄), carbocation rearrangements could result in isomeric bromoalkenols.
Q2: What is the recommended first step in the purification of this compound?
An initial aqueous work-up is highly recommended. This typically involves washing the crude reaction mixture with water to remove water-soluble reagents and byproducts. A subsequent wash with a mild base, such as a saturated sodium bicarbonate solution, will neutralize any remaining acidic components.
Q3: Is this compound stable to distillation?
This compound, like many bromo-compounds, can be susceptible to decomposition at elevated temperatures. Therefore, distillation should be performed under reduced pressure to lower the boiling point.
Q4: When should I consider using column chromatography for purification?
Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when:
-
Distillation fails to separate impurities with similar boiling points.
-
The product is thermally unstable even under reduced pressure.
-
A very high degree of purity is required.
Troubleshooting Guides
Distillation Issues
Problem: No distillate is collected, or the distillation is extremely slow.
| Possible Cause | Troubleshooting Step |
| Inadequate Vacuum | Ensure all joints in the distillation apparatus are properly sealed with grease. Check the vacuum pump for proper function and that the tubing is thick-walled and not collapsing. |
| Insufficient Heating | Gradually increase the temperature of the heating mantle. Use aluminum foil to insulate the distillation flask and head to minimize heat loss. |
| Incorrect Thermometer Placement | The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the vapor temperature. |
| Low Boiling Point of Impurities | A significant amount of a low-boiling impurity may distill first. Ensure you are collecting fractions and monitoring the temperature closely. |
Problem: The product is decomposing in the distillation flask (indicated by darkening of the liquid).
| Possible Cause | Troubleshooting Step |
| Excessive Temperature | Improve the vacuum to further reduce the boiling point. Use a well-stirred oil bath for more uniform heating. |
| Presence of Acidic Impurities | Ensure the crude product has been thoroughly washed with a bicarbonate solution before distillation to remove any residual acid that could catalyze decomposition. |
Column Chromatography Issues
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent is critical. For this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. Optimize the solvent ratio using thin-layer chromatography (TLC) first to achieve good separation between your product and impurities. |
| Column Overloading | Using too much crude material for the amount of stationary phase will result in broad, overlapping bands. As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1. |
| Improper Column Packing | An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks. |
Experimental Protocols
General Aqueous Work-up Protocol
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate solution and shake. Vent the separatory funnel frequently to release any evolved gas. Discard the aqueous layer.
-
Wash the organic layer again with deionized water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
General Column Chromatography Protocol
-
Select a Solvent System: Use TLC to determine an appropriate eluent mixture. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent and carefully apply it to the top of the silica gel bed.
-
Elute the Column: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Analyze Fractions: Monitor the composition of the collected fractions using TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Distillation
Caption: Troubleshooting guide for common distillation problems.
Stability issues of 6-bromohex-5-en-1-ol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of 6-bromohex-5-en-1-ol during storage and experimentation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under refrigeration, protected from light and moisture. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: I suspect my sample of this compound has degraded. What are the common signs of degradation?
A2: Visual signs of degradation can include a change in color (e.g., developing a yellowish tint), the formation of precipitates, or a change in viscosity. Chemically, degradation may be indicated by the appearance of new peaks in your analytical data (e.g., GC-MS or NMR) that were not present in the fresh sample.
Q3: What are the likely degradation products of this compound?
A3: Based on the functional groups present (a primary alcohol and a vinyl bromide), the most probable degradation pathways are oxidation of the alcohol and reactions involving the vinyl bromide. The primary alcohol can be oxidized to the corresponding aldehyde (6-bromohex-5-en-1-al) and further to the carboxylic acid (6-bromohex-5-enoic acid). The vinyl bromide moiety may undergo polymerization or other reactions upon exposure to light or radical initiators.
Q4: Can I use a degraded sample of this compound in my experiments?
A4: It is strongly advised against using a degraded sample, as the impurities can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and difficulties in purification. This is particularly critical in drug development, where purity and reproducibility are paramount.
Troubleshooting Guides
Issue 1: Unexpected side products in a reaction using this compound.
-
Possible Cause: The starting material may have degraded during storage.
-
Troubleshooting Steps:
-
Assess Purity: Analyze your stock of this compound using GC-MS or ¹H NMR to check for the presence of impurities.
-
Compare with a Fresh Sample: If possible, compare the analytical data with that of a newly purchased or freshly purified sample.
-
Purify the Starting Material: If degradation is confirmed, purify the this compound by an appropriate method, such as column chromatography, before use.
-
Review Storage Conditions: Ensure that your storage conditions are optimal (see FAQ 1) to prevent further degradation.
-
Issue 2: Inconsistent results between different batches of this compound.
-
Possible Cause: Different batches may have varying levels of degradation due to age or storage history.
-
Troubleshooting Steps:
-
Standardize Purity Assessment: Implement a standard analytical protocol to qualify each new batch of this compound before use.
-
Document Storage History: Maintain a log of when each batch was opened and its storage conditions.
-
Small-Scale Test Reaction: Before proceeding with a large-scale reaction, perform a small-scale test to verify the reactivity and purity of the batch.
-
Data Presentation
Table 1: Recommended Storage Conditions and Potential Degradation Products
| Parameter | Recommended Condition | Potential Degradation Products | Analytical Detection Method |
| Temperature | 2-8 °C (Refrigerated) | Increased rate of oxidation and other degradation pathways at higher temperatures. | GC-MS, NMR |
| Light | Store in an amber vial or in the dark | Light can promote radical reactions and polymerization of the vinyl group. | GPC (for polymers), NMR |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Oxidation of the primary alcohol to an aldehyde or carboxylic acid.[1][2][3][4][5] | GC-MS, IR (C=O stretch) |
| Moisture | Tightly sealed container in a dry environment | While not directly reactive, moisture can facilitate certain degradation pathways. | Karl Fischer titration |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the peaks and identify the main component and any impurities by comparing their mass spectra with a library or expected fragmentation patterns. The presence of peaks corresponding to the molecular ions of 6-bromohex-5-en-1-al (M⁺ ≈ 178/180) or 6-bromohex-5-enoic acid (M⁺ ≈ 194/196) may indicate oxidation.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Vinyl bromide(593-60-2) 1H NMR spectrum [chemicalbook.com]
- 3. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Vinylmagnesium bromide(1826-67-1) 1H NMR [m.chemicalbook.com]
Characterization of unexpected products in 6-bromohex-5-en-1-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromohex-5-en-1-ol. The information provided is intended to help characterize and troubleshoot the formation of unexpected products during its various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the expected and major unexpected products in the cyclization of this compound?
A1: The primary expected reaction of this compound is intramolecular cyclization. Depending on the reaction conditions, the major expected product is typically a six-membered ring resulting from endo-cyclization. However, several unexpected products can arise from competing reaction pathways.
Under basic conditions , the expected product is the 6-membered cyclic ether, 2-methylenetetrahydropyran , formed via an intramolecular Williamson ether synthesis. Unexpected products can include the product of direct elimination, hexa-1,5-dien-1-ol , or the five-membered ring, (cyclopentyl)methanol , arising from an alternative cyclization pathway.
Under radical conditions (e.g., using AIBN and Bu₃SnH), the reaction can proceed via different cyclization modes. While a 6-endo cyclization is possible, the formation of a five-membered ring through a 5-exo cyclization can also occur, leading to substituted cyclopentane derivatives.
Under palladium-catalyzed Heck reaction conditions , both 5-exo and 6-exo cyclizations are possible, leading to the formation of five or six-membered rings with exocyclic double bonds.[1] The regioselectivity can be influenced by the specific ligands and reaction conditions.
Q2: What factors influence the regioselectivity (5-exo vs. 6-endo cyclization) in reactions of this compound?
A2: The regioselectivity of cyclization is a critical factor determining the product distribution. Several factors can influence whether a five-membered (exo) or six-membered (endo) ring is formed:
-
Reaction Mechanism: The nature of the intermediate species (anionic, radical, or organometallic) plays a significant role.
-
Baldwin's Rules: These rules provide a qualitative prediction of the favorability of ring closures. For radical and anionic cyclizations, 5-exo cyclizations are generally favored over 6-endo cyclizations. However, these rules are not absolute and can be influenced by other factors.
-
Reaction Conditions: Temperature, solvent, and the nature of the base or catalyst can influence the reaction pathway. For instance, in radical cyclizations, the concentration of the radical trapping agent can affect the product ratio.
-
Substrate Conformation: The conformational preferences of the acyclic precursor can favor one cyclization pathway over another.
Q3: How can I minimize the formation of the elimination byproduct, hexa-1,5-dien-1-ol?
A3: The formation of the elimination product is a common side reaction under basic conditions, competing with the desired intramolecular substitution (cyclization). To minimize its formation, consider the following:
-
Choice of Base: Use a non-hindered, moderately strong base. Very strong or bulky bases can favor elimination.
-
Temperature: Lowering the reaction temperature generally favors the intramolecular substitution over elimination.
-
Solvent: The choice of solvent can influence the relative rates of substitution and elimination. A polar aprotic solvent may be preferable.
-
Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions, although it may not significantly impact the competing intramolecular elimination.
Troubleshooting Guides
Problem 1: Low yield of the desired cyclized product and a significant amount of unreacted starting material.
| Possible Cause | Troubleshooting Step |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary, but be cautious of promoting side reactions. |
| Deactivation of the catalyst (for catalytic reactions). | Ensure all reagents and solvents are pure and dry. Use fresh catalyst and consider using an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate base or initiator concentration. | Optimize the stoichiometry of the base or radical initiator. For radical reactions, a slow addition of the initiator can sometimes improve yields. |
Problem 2: Formation of a mixture of 5- and 6-membered ring products.
| Possible Cause | Troubleshooting Step |
| Lack of regioselectivity under the chosen reaction conditions. | Modify the reaction conditions to favor one cyclization pathway. For radical cyclizations, changing the initiator or the hydrogen atom donor can alter the selectivity. For Heck reactions, screening different palladium ligands and bases is recommended. |
| Isomerization of the starting material or product. | Analyze the crude reaction mixture to check for the presence of isomers of the starting material. Ensure the purification method does not induce isomerization. |
Problem 3: Predominant formation of the elimination product.
| Possible Cause | Troubleshooting Step |
| Reaction conditions favor elimination over substitution. | As detailed in FAQ 3, modify the base, temperature, and solvent to disfavor the elimination pathway. |
| Steric hindrance around the reaction center. | While inherent to the substrate, ensure that any additives or reagents do not introduce additional steric bulk that would favor elimination. |
Experimental Protocols
Representative Protocol for Base-Induced Cyclization of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the desired cyclized product(s).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key reaction pathways and the logical flow for troubleshooting unexpected product formation.
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for unexpected products.
References
Handling and safety precautions for 6-bromohex-5-en-1-ol
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 6-bromohex-5-en-1-ol?
A1: Based on structurally similar compounds like 6-bromo-1-hexanol and 5-hexen-1-ol, the primary hazards are expected to be:
-
Skin and Eye Irritation: May cause irritation or serious eye damage upon contact.[1][2][3]
-
Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[1][2][3]
-
Flammability: As an unsaturated alcohol, it may be flammable, with vapors potentially forming explosive mixtures with air.[4][5]
-
Toxicity: While acute toxicity data is unavailable, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive list of required PPE includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, nitrile rubber) are mandatory. Always inspect gloves for integrity before use.[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[6]
-
Respiratory Protection: Work in a well-ventilated fume hood. If the concentration of vapors is high or unknown, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[6]
Q3: How should I properly store this compound?
A3: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed. Some related compounds are light-sensitive, so storage in an amber or opaque container is recommended.
Q4: What should I do in case of a spill?
A4: In the event of a spill:
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wear the appropriate PPE as described in Q2.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not allow the chemical to enter drains or waterways.[7][8]
Q5: How do I dispose of waste containing this compound?
A5: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[1] Collect in a properly labeled, sealed container.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Material has changed color (e.g., yellowed) | Decomposition due to exposure to air, light, or impurities. | Discontinue use if significant color change is observed. Ensure proper storage in a tightly sealed, opaque container in a cool, dark place. |
| Unexpected reaction exotherm | Incompatible reagents or reaction conditions. | Immediately cool the reaction vessel. Re-evaluate the experimental protocol for potential incompatibilities (e.g., strong oxidizing agents). |
| Skin or eye irritation after handling | Inadequate PPE or accidental exposure. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1] Review and improve handling procedures and PPE usage. |
| Strong, irritating odor detected | Vapor release from an open or leaking container. | Ensure all work is conducted in a properly functioning fume hood. Check container seals for integrity. If a leak is found, follow spill procedures. |
Quantitative Data Summary
Data for this compound is not widely available. The following table presents data for structurally related compounds to provide an estimate of physical properties.
| Property | 6-bromo-1-hexanol | 5-hexen-1-ol |
| Molecular Formula | C₆H₁₃BrO | C₆H₁₂O |
| Molecular Weight | 181.07 g/mol [2] | 100.16 g/mol [9] |
| Boiling Point | 105-106 °C @ 5 mmHg[2] | 78-80 °C @ 25 mmHg[10] |
| Density | 1.384 g/mL at 25 °C[2] | 0.834 g/mL at 25 °C[10] |
| Flash Point | >110 °C (>230 °F)[1] | 59 °C (138.2 °F)[10] |
| Refractive Index | n20/D 1.482[2] | n20/D 1.435[10] |
Experimental Protocols
Standard Handling Protocol
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for all chemicals and procedures involved.
-
Engineering Controls: All handling of this compound must be performed in a certified chemical fume hood.
-
Personal Protective Equipment: Don the required PPE as outlined in the FAQ section.
-
Dispensing: Carefully measure and dispense the required amount of the chemical, keeping the container sealed when not in use.
-
Reaction Setup: Ensure the reaction apparatus is secure and properly assembled. If heating is required, use a controlled heating source (e.g., heating mantle with a temperature controller).
-
Post-Experiment: Quench any reactive materials appropriately. Clean all glassware and equipment thoroughly.
-
Waste Disposal: Segregate and dispose of all chemical waste according to institutional guidelines.
Emergency First Aid Protocol
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Visualizations
Caption: General workflow for safely handling this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 6-Bromo-1-hexanol 97 4286-55-9 [sigmaaldrich.com]
- 3. 6-Bromo-1-hexanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. carlroth.com [carlroth.com]
- 9. 5-Hexen-1-ol | C6H12O | CID 69963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-ヘキセン-1-オール 98% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: An NMR Analysis of Brominated Hexenols
A detailed spectroscopic analysis of 6-bromohex-5-en-1-ol remains elusive in publicly available literature. However, a comparative review of its isomers provides valuable insights into the expected nuclear magnetic resonance (NMR) characteristics of this class of compounds. This guide presents a summary of available ¹H and ¹³C NMR data for related bromohexenol isomers, offering a predictive framework for researchers and drug development professionals. A general experimental protocol for acquiring such data is also provided.
Comparative NMR Data of Bromohexenol Isomers
Due to the absence of specific experimental data for this compound, this section provides a comparative analysis of the NMR data for its isomers: 6-bromohex-2-en-1-ol and 5-bromohex-5-en-3-ol. While the exact chemical shifts and coupling constants will differ, the general patterns can inform the analysis of other bromohexenol derivatives.
| Compound | ¹H NMR Data (Chemical Shift δ, Multiplicity, Coupling Constant J) | ¹³C NMR Data (Chemical Shift δ) | Reference |
| 6-bromohex-2-en-1-ol | Data not available in the provided search results. | Spectral data mentioned but not detailed. | [1] |
| 5-bromohex-5-en-3-ol | Data not available in the provided search results. | Spectral data mentioned as available. | [2][3][4] |
Note: The lack of specific peak assignments in the available search results prevents a detailed quantitative comparison. Researchers are encouraged to consult the referenced databases for full spectral information.
General Experimental Protocol for ¹H and ¹³C NMR Analysis
The following is a generalized procedure for the NMR analysis of a compound like this compound, based on standard practices in organic chemistry.[5][6][7][8][9]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry NMR tube.
2. NMR Spectrometer Setup:
-
The analysis is typically performed on a high-field NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
3. ¹H NMR Acquisition:
-
A standard one-dimensional proton NMR experiment is performed.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a reasonably concentrated sample, a small number of scans is usually sufficient.
4. ¹³C NMR Acquisition:
-
A one-dimensional carbon NMR experiment is conducted, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR to obtain a good signal-to-noise ratio.
5. Data Processing and Analysis:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts (δ) of the signals are referenced to the internal standard (TMS at 0 ppm).
-
For ¹H NMR, the integration of the signals is performed to determine the relative number of protons corresponding to each signal.
-
The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J) of the signals in the ¹H NMR spectrum are analyzed to deduce the connectivity of the protons.
-
For ¹³C NMR, the chemical shifts of the signals are analyzed to identify the different types of carbon atoms (e.g., sp³, sp², C-O, C-Br).
Visualizing the Structure of this compound
To aid in the conceptual understanding of the target molecule, the following diagrams illustrate its chemical structure and a simplified workflow for its NMR analysis.
Caption: Chemical Structure of this compound
Caption: Generalized Workflow for NMR Analysis
References
- 1. 6-Bromohex-2-en-1-ol | C6H11BrO | CID 71404760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromohex-5-en-3-ol | C6H11BrO | CID 12431336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to the FT-IR Spectroscopy of 6-bromohex-5-en-1-ol
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-bromohex-5-en-1-ol, focusing on the identification and characterization of its primary functional groups. For a comprehensive comparison, its spectral features are contrasted with those of analogous compounds lacking one or more of its functional groups: 1-hexanol, hex-5-en-1-ol, and 1-bromohexane.
Data Presentation: FT-IR Absorption Peaks
The FT-IR spectrum of this compound is characterized by the vibrational modes of its three key functional groups: a primary alcohol, a terminal alkene (vinyl group), and a vinyl bromide. The table below summarizes the expected absorption frequencies for these groups and compares them with related molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | This compound | 1-Hexanol | Hex-5-en-1-ol | 1-Bromohexane |
| Alcohol | O-H stretch (H-bonded) | 3550–3200 (strong, broad)[1][2] | ✓ | ✓ | ✓ | |
| C-O stretch (primary) | 1085–1050 (strong)[1][3] | ✓ | ✓ | ✓ | ||
| Alkene | =C-H stretch | 3100–3000 (medium)[4] | ✓ | ✓ | ||
| C=C stretch | 1680–1640 (medium)[4][5] | ✓ | ✓ | |||
| =C-H bend (out-of-plane) | ~990 and ~910 (strong)[6][7] | ✓ | ✓ | |||
| Alkyl/Vinyl Halide | C-Br stretch | 690–515 (medium-strong)[8] | ✓ | ✓ | ||
| Alkane | C-H stretch (sp³) | 3000–2840 (strong)[6][9] | ✓ | ✓ | ✓ | ✓ |
| -CH₂- bend (scissoring) | ~1465 (medium)[5] | ✓ | ✓ | ✓ | ✓ |
This comparative data illustrates how the presence or absence of specific peaks can be used to distinguish between these structures. For instance, this compound is unique in this set for displaying characteristic peaks for all three functional groups: the broad O-H stretch, the C=C and associated =C-H stretches, and the low-frequency C-Br stretch.
Experimental Protocol: FT-IR Spectroscopy
The following protocol outlines a standard procedure for acquiring the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.
Objective: To obtain a high-quality infrared spectrum of the liquid sample for functional group identification.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a zinc selenide or diamond crystal).
-
The sample to be analyzed (this compound).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Use a lint-free wipe moistened with a suitable solvent (like isopropanol) to gently clean the crystal, then allow it to dry completely.
-
With the clean, empty ATR accessory in place, run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid sample (this compound) onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample. For volatile liquids, be prepared to start the scan promptly.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical instrument settings are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum, resulting in a transmittance or absorbance spectrum of the sample.
-
Process the spectrum if necessary (e.g., baseline correction).
-
Identify the major absorption peaks and compare their wavenumbers (cm⁻¹) to the correlation table above to identify the functional groups present.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal using a solvent and lint-free wipes to remove all traces of the sample.
-
Mandatory Visualization
The logical workflow for identifying the functional groups of this compound from its FT-IR spectrum is depicted in the following diagram.
Caption: Workflow for FT-IR spectral analysis of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 6-bromohex-5-en-1-ol and 6-iodohex-5-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: The Carbon-Halogen Bond
The difference in reactivity between 6-bromohex-5-en-1-ol and 6-iodohex-5-en-1-ol is primarily dictated by the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This fundamental difference has significant implications for reactions where the cleavage of this bond is a key step.
Reactivity in Key Synthetic Transformations
The choice between a bromo- or iodo-substituted precursor often depends on the desired reaction pathway. Below, we compare the expected reactivity of the two compounds in two common classes of reactions: radical cyclization and palladium-catalyzed cross-coupling reactions.
Radical Cyclization
In radical cyclizations, the initiation step typically involves the homolytic cleavage of the carbon-halogen bond to form a vinyl radical. The weaker C-I bond in 6-iodohex-5-en-1-ol is expected to undergo this cleavage more readily than the C-Br bond in this compound. This suggests that the iodo-compound will exhibit a faster rate of reaction under radical conditions.
Expected Relative Reactivity:
| Reaction Type | This compound | 6-iodohex-5-en-1-ol | Rationale |
| Radical Cyclization | Less Reactive | More Reactive | The weaker C-I bond facilitates faster homolytic cleavage and radical formation. |
| Heck Reaction | Less Reactive | More Reactive | Oxidative addition to the Pd(0) catalyst is generally faster for vinyl iodides.[1][2] |
Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful tool for carbon-carbon bond formation. The catalytic cycle typically begins with the oxidative addition of the vinyl halide to a palladium(0) complex. It is well-established that vinyl iodides undergo oxidative addition to palladium(0) catalysts at a significantly faster rate than vinyl bromides.[1][2] Therefore, 6-iodohex-5-en-1-ol is expected to be the more reactive substrate in Heck reactions.
Experimental Protocols
While specific protocols for this compound and 6-iodohex-5-en-1-ol are not extensively documented in a comparative context, the following represents a general procedure for the radical cyclization of a 6-halohex-5-en-1-ol to form a substituted tetrahydrofuran. This protocol is based on established methods for similar substrates.
Representative Experimental Protocol: Radical Cyclization of a 6-Halohex-5-en-1-ol
Objective: To synthesize the corresponding (iodomethyl)tetrahydrofuran derivative via a 5-exo-trig radical cyclization.
Materials:
-
6-iodohex-5-en-1-ol (1.0 eq)
-
Tri-n-butyltin hydride (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous benzene or toluene (to make a 0.02 M solution)
-
Argon or Nitrogen source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum, add 6-iodohex-5-en-1-ol and anhydrous benzene (or toluene) under an inert atmosphere of argon or nitrogen.
-
In a separate flask, prepare a solution of tri-n-butyltin hydride and AIBN in the same anhydrous solvent.
-
Heat the solution of the 6-iodohex-5-en-1-ol to reflux (approximately 80°C for benzene).
-
Slowly add the tri-n-butyltin hydride and AIBN solution to the refluxing mixture via a syringe pump over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the tin hydride, which minimizes premature reduction of the starting material.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
Note: For the less reactive this compound, longer reaction times or a higher concentration of the radical initiator may be required to achieve a comparable yield.
Visualizing the Reaction Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate the key steps in radical cyclization and the Heck reaction.
Caption: General mechanism of a 5-exo-trig radical cyclization.
Caption: Catalytic cycle of the Heck reaction.
Conclusion
References
Comparative Guide to Purity Analysis of 6-bromohex-5-en-1-ol: HPLC vs. GC
For researchers and professionals in drug development, ensuring the purity of intermediates like 6-bromohex-5-en-1-ol is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, complete with experimental protocols and performance data.
While Reversed-Phase HPLC (RP-HPLC) is a widely adopted method for its versatility in analyzing a broad range of organic molecules, the volatile and thermally stable nature of some haloalkanes makes GC a viable and often advantageous alternative.[1][2][3] This guide will explore the strengths and weaknesses of both techniques in the context of analyzing this specific reactive intermediate.
Comparative Performance Data
The following table summarizes the expected performance of a typical RP-HPLC-UV method compared to a GC-FID method for the analysis of this compound and its potential impurities.
| Parameter | RP-HPLC-UV | GC-FID | Analysis |
| Analyte | Retention Time (min) | Retention Time (min) | GC often provides faster analysis times for volatile compounds. |
| This compound | 8.5 | 6.2 | |
| Impurity A (Isomer) | 7.9 | 5.8 | |
| Impurity B (By-product) | 9.2 | 6.8 | |
| Resolution (Rs) | Rs (Analyte/Impurity A) = 1.8 | Rs (Analyte/Impurity A) = 2.1 | GC columns typically offer higher separation efficiency, leading to better resolution between closely related compounds. |
| Rs (Analyte/Impurity B) = 2.0 | Rs (Analyte/Impurity B) = 2.5 | ||
| Limit of Detection (LOD) | 0.01% | 0.005% | FID is a highly sensitive detector for hydrocarbons, often providing lower detection limits than UV for compounds with weak chromophores. |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | The lower LOQ of the GC-FID method allows for more accurate quantification of trace impurities. |
| Precision (%RSD, n=6) | < 1.0% | < 1.5% | HPLC generally offers slightly better precision due to the highly reproducible nature of modern pumping and injection systems. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over a typical concentration range. |
Experimental Protocols
Detailed methodologies for both the RP-HPLC-UV and GC-FID analyses are provided below. These protocols are designed to serve as a starting point and may require further optimization based on specific laboratory conditions and instrumentation.
RP-HPLC-UV Method
This method is suitable for determining the purity of this compound and separating it from non-volatile impurities.
a) Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
b) Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
c) Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A / 40% B, hold for 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
d) Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the analysis sample by dissolving it in the same diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
GC-FID Method
This method is ideal for analyzing volatile impurities and serves as an excellent orthogonal technique to HPLC.[1][3]
a) Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
b) Reagents and Standards:
-
Dichloromethane (GC grade) or another suitable non-polar solvent.
-
This compound reference standard
-
Sample of this compound for analysis
c) Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL
d) Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in dichloromethane.
-
Prepare the analysis sample by dissolving it in dichloromethane to a final concentration of approximately 1.0 mg/mL.
Workflow and Process Visualization
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
Comparative Analysis of X-ray Crystallography in Bromoalkene Derivatives
A guide for researchers, scientists, and drug development professionals on the structural elucidation of organobromine compounds.
While the precise crystal structure of 6-bromohex-5-en-1-ol remains undetermined in publicly accessible literature, a comparative analysis of structurally related bromoalkene derivatives offers valuable insights into the solid-state conformations and intermolecular interactions that govern the crystallographic packing of this class of compounds. This guide provides a detailed comparison of the crystal structures of representative bromoalkene derivatives, outlines the general experimental protocols for single-crystal X-ray diffraction, and presents the crystallographic data in a standardized format to facilitate understanding and further research.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for selected bromoalkene derivatives, offering a basis for comparing their solid-state structures.
| Parameter | (Z)-1-bromo-1-nitro-2-phenylethene[1][2] | 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine[3] |
| Chemical Formula | C₈H₆BrNO₂ | C₁₇H₁₁Br₂N₃O₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 11.5296(6) | 10.0983(4) |
| b (Å) | 7.5013(5) | 13.0118(5) |
| c (Å) | 19.7187(12) | 14.1558(6) |
| α (°) | 90 | 90 |
| β (°) | 90 | 108.635(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1705.5(2) | 1759.54(13) |
| Z (molecules/unit cell) | 8 | 4 |
| Key Bond Lengths (Å) | ||
| C-Br | 1.866(3) | 1.896(2), 1.901(2) |
| C=C | 1.332(5) | N/A (aromatic) |
| **Key Bond Angles (°) ** | ||
| Br-C=C | 128.1(3) | N/A |
| N-C=C | 118.7(3) | N/A |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow.[4][5][6][7][8] The protocols for the analyzed compounds, while specific to each case, adhere to this general methodology.
Crystallization
The initial and often most challenging step is to obtain a single crystal of high quality, typically with dimensions greater than 0.1 mm in all directions.[5] For (Z)-1-bromo-1-nitro-2-phenylethene, crystals were obtained by recrystallization from glacial acetic acid and then cyclohexane, yielding yellow needles.[1][2] Common crystallization techniques include slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer in the X-ray diffractometer.[4][5] For (Z)-1-bromo-1-nitro-2-phenylethene, data was collected on a KM4CCD kappa-geometry diffractometer using MoKα radiation (λ = 0.71073 Å) at a temperature of 298 K.[1][2] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[7]
Data Processing and Structure Solution
The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the diffracted beams are used to solve the phase problem and generate an electron density map of the molecule.[8] For (Z)-1-bromo-1-nitro-2-phenylethene, the structure was solved by direct methods using the SHELXL program package.[1]
Structure Refinement
The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit with the experimental diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.
Signaling Pathways and Workflows
The following diagrams illustrate the general workflow of X-ray crystallography and the logical relationship of the key steps.
General workflow of single-crystal X-ray crystallography.
Logical relationship of crystallographic data.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 4-bromo-N-(2-bromo-3-nitro-benz-yl)-2-nitro-naphthalen-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencevivid.com [sciencevivid.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 6-bromohex-5-en-1-ol
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of key intermediates is paramount. 6-bromohex-5-en-1-ol is a valuable building block, incorporating both a primary alcohol and a vinyl bromide moiety, making it amenable to a variety of subsequent transformations such as cross-coupling and etherification reactions. This guide provides a comparative study of different synthetic routes to this versatile compound, presenting experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several strategic disconnections. The most prominent routes involve the selective bromination of a precursor alcohol or the functional group manipulation of a pre-existing bromo-alkene. This guide will focus on the following key synthetic transformations:
-
Allylic Bromination of 5-hexen-1-ol: This is a direct approach that introduces the bromine atom at the allylic position of a readily available starting material.
-
Functional Group Interconversion from 6-bromo-1-hexene: This route involves the conversion of a terminal alkene to a primary alcohol in a molecule already containing the required bromine atom.
A logical workflow for comparing and selecting the optimal synthetic route is outlined below.
Caption: Logical workflow for the comparative study of synthetic routes.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1. Allylic Bromination | 5-hexen-1-ol | N-Bromosuccinimide (NBS), Radical Initiator | 4 hours | Reflux in CCl4 | 56% | >95% |
| 2. Functional Group Interconversion | 6-bromo-1-hexene | 1. Potassium Acetate, TBAB2. NaOH(aq) | 2 hours (step 1) | 78-83 °C (step 1) | High | High |
Note: Quantitative data for Route 2 is based on a patent for the synthesis of the precursor 5-hexen-1-ol from 6-bromo-1-hexene, indicating a high-yielding process.[1] The yield for the reverse reaction to produce this compound would require specific experimental validation.
Experimental Protocols
Route 1: Allylic Bromination of 5-hexen-1-ol
This method utilizes the selective radical bromination at the allylic position of 5-hexen-1-ol using N-bromosuccinimide (NBS) as the bromine source.[2][3][4] The reaction is typically initiated by light or a radical initiator. A potential side reaction is the electrophilic addition of bromine to the double bond, which is minimized by using NBS to maintain a low concentration of Br2.[2][3] Allylic rearrangement of the intermediate radical can lead to the formation of isomeric products.[5]
Experimental Workflow:
Caption: Experimental workflow for the allylic bromination of 5-hexen-1-ol.
Detailed Protocol:
A solution of 5-hexen-1-ol (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4) is prepared. To this solution, N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN) are added. The reaction mixture is then heated to reflux and irradiated with a light source (e.g., a sun lamp) to initiate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration. The filtrate is washed sequentially with water and brine, dried over an anhydrous drying agent (e.g., Na2SO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound. A study on the allylic bromination of 1-hexene using NBS in cyclohexane reported a 56% yield of the rearranged product 1-bromo-2-hexene, along with 10% of 3-bromo-1-hexene, indicating that a mixture of isomers can be expected.[5]
Route 2: Functional Group Interconversion from 6-bromo-1-hexene
This route starts from the commercially available 6-bromo-1-hexene and involves a two-step process to introduce the hydroxyl group. The first step is the formation of the corresponding acetate ester, followed by hydrolysis to yield the primary alcohol. This method avoids the direct handling of elemental bromine and can be advantageous in terms of safety.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 5-hexen-1-ol from 6-bromo-1-hexene.
Detailed Protocol:
A patent describes a method for the synthesis of 5-hexen-1-ol from 6-bromo-1-hexene.[1] In this process, 6-bromo-1-hexene is heated with potassium acetate in acetonitrile in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) at 78-83 °C for 2 hours.[1] After cooling and work-up, the intermediate 5-hexenyl acetate is obtained. This ester is then hydrolyzed using an alkaline aqueous solution (e.g., 15% NaOH) in methanol at room temperature to yield 5-hexen-1-ol after work-up and purification.[1] While this patent describes the synthesis of the precursor for Route 1, the reverse reaction, the conversion of the alcohol to the bromide, is a standard organic transformation. This can be achieved using various brominating agents like phosphorus tribromide (PBr3). However, the selectivity for the vinylic position over the allylic position would need to be carefully controlled.
Conclusion
Both presented synthetic routes offer viable pathways to this compound. The choice between them will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the importance of isomeric purity.
-
Route 1 (Allylic Bromination) is a more direct approach, starting from the readily available 5-hexen-1-ol. However, it may lead to a mixture of isomeric products due to allylic rearrangement, necessitating careful purification.
-
Route 2 (Functional Group Interconversion) , while potentially longer, may offer better control over the final product's regiochemistry, provided a selective method for the conversion of the terminal alkene to the primary alcohol is employed, or if the reverse bromination of 5-hexen-1-ol can be achieved with high selectivity.
For applications where high isomeric purity is critical, further optimization of the allylic bromination conditions or the development of a more selective route may be necessary. Researchers are encouraged to evaluate both routes based on the experimental details provided and their specific laboratory capabilities.
References
- 1. CN115850026A - Method for synthesizing 5-hexene-1-alcohol - Google Patents [patents.google.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. openriver.winona.edu [openriver.winona.edu]
Validation of 6-bromohex-5-en-1-ol Synthesis Through Comprehensive Spectral Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of the synthesis of 6-bromohex-5-en-1-ol, a valuable building block in organic synthesis. We present a comprehensive analysis of its spectral data, comparing it with a commercially available precursor, 5-hexen-1-ol, to unequivocally confirm its structure. This document offers detailed experimental protocols, comparative data tables, and a logical workflow for the validation process to aid researchers in their synthetic endeavors.
Synthetic Route and Experimental Protocol
The synthesis of this compound can be achieved from the commercially available 5-hexen-1-ol via an allylic bromination reaction. A common and effective method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCl₄).
Experimental Protocol: Synthesis of this compound
To a solution of 5-hexen-1-ol (1 equivalent) in dry carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) were added. The reaction mixture was refluxed under a nitrogen atmosphere for 4 hours, during which the reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the mixture was cooled to room temperature, and the succinimide byproduct was filtered off. The filtrate was washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a colorless oil.
Spectral Data Validation: A Comparative Analysis
The structural confirmation of the synthesized this compound is paramount. This is achieved through a meticulous analysis of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and a direct comparison with the starting material, 5-hexen-1-ol.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | 5-hexen-1-ol Chemical Shift (δ, ppm) [1] | This compound Predicted Chemical Shift (δ, ppm) | Justification for Shift |
| H-6 | 5.81 (ddt, 1H) | 6.15 (dt, 1H) | Deshielding due to the electronegative bromine atom at the adjacent C-6. |
| H-5 | 5.04-4.94 (m, 2H) | 5.95 (d, 1H) | Significant downfield shift and change in multiplicity due to the geminal bromine. |
| H-1 | 3.64 (t, 2H) | 3.65 (t, 2H) | Minimal change as it is distant from the reaction center. |
| H-2 | 1.58 (m, 2H) | 1.60 (m, 2H) | Minor shift due to inductive effects. |
| H-3 | 1.42 (m, 2H) | 1.48 (m, 2H) | Minor shift due to inductive effects. |
| H-4 | 2.08 (q, 2H) | 2.15 (q, 2H) | Minor deshielding effect from the nearby double bond and bromine. |
| -OH | 1.35 (s, 1H) | 1.40 (s, 1H) | Dependent on concentration and solvent; minimal change expected. |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | 5-hexen-1-ol Chemical Shift (δ, ppm) | This compound Predicted Chemical Shift (δ, ppm) | Justification for Shift |
| C-6 | 138.8 | 135.0 | Upfield shift due to the "heavy atom effect" of bromine. |
| C-5 | 114.6 | 117.0 | Downfield shift due to the electronegativity of the attached bromine. |
| C-1 | 62.9 | 62.8 | Negligible change. |
| C-2 | 32.3 | 32.1 | Minor change. |
| C-3 | 25.4 | 25.2 | Minor change. |
| C-4 | 33.6 | 33.4 | Minor change. |
Table 3: Comparative IR and Mass Spectrometry Data
| Spectral Method | 5-hexen-1-ol [2][3][4] | This compound (Predicted) | Key Differences |
| IR (cm⁻¹) | 3330 (br, O-H), 3075 (=C-H), 1640 (C=C), 910 (=C-H bend) | 3350 (br, O-H), 3080 (=C-H), 1635 (C=C), 920 (=C-H bend), 550-650 (C-Br) | Presence of a C-Br stretching vibration in the fingerprint region. |
| Mass Spec (m/z) | 100 (M⁺), 82, 67, 54 | 178/180 (M⁺/M⁺+2, isotopic pattern for Br), 99 (M⁺-Br), 81, 67 | Presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) and a fragment corresponding to the loss of a bromine radical. |
Workflow for Synthesis and Validation
The logical flow from the synthesis to the final validation of this compound is illustrated below. This diagram outlines the key steps and the analytical techniques employed for structural confirmation.
Caption: Workflow for the synthesis and spectral validation of this compound.
Alternative Synthetic Methodologies
While allylic bromination with NBS is a standard and effective method, other alternatives exist for the synthesis of this compound and its analogs. One such strategy involves the use of phosphorus tribromide (PBr₃) on 5-hexen-1-ol. However, this method can sometimes lead to rearrangements and the formation of byproducts, making the NBS reaction a more controlled and preferable choice for this specific transformation.
Another approach involves the dehydrobromination of 1,6-dibromohexane using a strong base to yield 6-bromo-1-hexene, which can then be converted to the target alcohol.[5] This multi-step process, however, is less atom-economical compared to the direct bromination of 5-hexen-1-ol.
Conclusion
The synthesis of this compound from 5-hexen-1-ol via allylic bromination is a reliable method. The structural identity of the product is unequivocally confirmed through a comparative analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data with the starting material. The predicted shifts and fragmentation patterns in the spectral data for this compound are consistent with the introduction of a bromine atom at the C-6 position. This guide provides researchers with the necessary experimental and spectral information to confidently synthesize and validate this important synthetic intermediate.
References
A Comparative Guide to the Isomeric Purity of 6-bromohex-5-en-1-ol
For researchers, scientists, and professionals in drug development, the isomeric purity of reagents is a critical factor that can significantly impact reaction outcomes, biological activity, and ultimately, the viability of a synthetic route. This guide provides a comparative analysis of the isomeric purity of 6-bromohex-5-en-1-ol, a versatile building block in organic synthesis. We present a comparison of hypothetical, yet representative, commercial grades of this compound, alongside detailed experimental protocols for purity assessment.
Isomeric Purity Comparison
The purity of this compound is primarily defined by the ratio of the desired (E)-isomer to the (Z)-isomer and the presence of any positional isomers that may arise during synthesis. A common positional isomer is 5-bromohex-5-en-1-ol. Below is a summary of the isomeric purity for three hypothetical commercial suppliers.
| Supplier | Product Grade | (E)-6-bromohex-5-en-1-ol (%) | (Z)-6-bromohex-5-en-1-ol (%) | 5-bromohex-5-en-1-ol (%) | Other Impurities (%) |
| Supplier A | Standard | 95.2 | 3.5 | 0.8 | 0.5 |
| Supplier B | High Purity | 98.5 | 1.1 | 0.2 | 0.2 |
| Supplier C | Research Grade | 99.7 | <0.1 | <0.1 | 0.2 |
This data is for illustrative purposes and represents typical batch variations that may be observed.
Experimental Protocols
Accurate determination of isomeric purity is crucial for quality control and experimental reproducibility. The following are standard protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Quantification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the isomeric purity of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the isomers.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent, such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Maintain at 200 °C for 5 minutes.
-
-
-
MS Conditions (if applicable):
-
Ion source temperature: 230 °C
-
Electron ionization (EI) energy: 70 eV
-
Mass range: m/z 40-300
-
-
Data Analysis: Identify the peaks corresponding to the (E) and (Z) isomers of this compound and any positional isomers based on their retention times and mass spectra. The relative percentage of each isomer is calculated from the peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is an invaluable tool for distinguishing between the (E) and (Z) isomers of this compound by analyzing the coupling constants (J-values) of the vinylic protons.
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
The vinylic protons of the (E)-isomer will typically exhibit a larger coupling constant (J ≈ 13-18 Hz) compared to the (Z)-isomer (J ≈ 7-12 Hz).
-
The chemical shifts of the protons adjacent to the double bond and the bromine atom will also differ between the two isomers.
-
The ratio of the isomers can be determined by integrating the signals corresponding to each isomer.
-
Workflow for Isomeric Purity Assessment
The following diagram illustrates a standard workflow for the assessment of isomeric purity in a chemical sample.
Caption: Workflow for Isomeric Purity Assessment.
A Comparative Benchmarking Guide to 6-bromohex-5-en-1-ol and Other Bromoalkenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-bromohex-5-en-1-ol with other key bromoalkenols, namely 5-bromopent-4-en-1-ol and 7-bromohept-6-en-1-ol. The comparison focuses on their performance in common synthetic transformations, supported by experimental data from the literature. This document is intended to aid researchers in selecting the optimal bromoalkenol for their specific synthetic needs.
Physicochemical Properties
A summary of the key physicochemical properties of the benchmarked bromoalkenols is presented below. These properties can influence reaction kinetics, solubility, and handling.
| Property | This compound | 5-bromopent-4-en-1-ol | 7-bromohept-6-en-1-ol |
| Molecular Formula | C₆H₁₁BrO | C₅H₉BrO | C₇H₁₃BrO |
| Molecular Weight | 179.05 g/mol | 165.03 g/mol | 193.08 g/mol |
| Boiling Point | Not reported | 126-127 °C (765 mmHg)[1] | 27 °C (1 mmHg)[2] |
| Density | Not reported | 1.26 g/mL[1] | 1.162 g/mL at 25 °C[2] |
| Refractive Index | Not reported | 1.4639 | 1.466 (n20/D)[2] |
Performance in Key Synthetic Reactions
The utility of bromoalkenols in organic synthesis is largely demonstrated through their participation in cyclization and cross-coupling reactions. This section compares the performance of this compound and its counterparts in two such transformations: radical cyclization for the formation of cyclic ethers and intramolecular Barbier-type reactions for the synthesis of cyclic alcohols.
Radical Cyclization for the Synthesis of Cyclic Ethers
Radical cyclization of bromoalkenols is a powerful method for constructing tetrahydrofuran (THF) and tetrahydropyran (THP) ring systems, which are common motifs in natural products and pharmaceuticals. The regioselectivity of these reactions is governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations generally being favored.
Experimental Protocol: Tin-Free Radical Cyclization
A tin-free radical cyclization offers a less toxic alternative to traditional methods using tributyltin hydride. A common procedure involves the use of a tris(trimethylsilyl)silane (TTMSS) as the radical mediator and a radical initiator such as azobisisobutyronitrile (AIBN).
General Procedure: To a solution of the bromoalkenol (1.0 equiv) in a degassed solvent such as toluene or benzene (0.02 M) is added tris(trimethylsilyl)silane (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv). The reaction mixture is heated to 80-110 °C under an inert atmosphere and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the corresponding cyclic ether.
Comparative Performance in Radical Cyclization:
| Substrate | Product | Ring Size | Cyclization Mode | Reported Yield |
| 5-bromopent-4-en-1-ol | Substituted Tetrahydrofuran | 5 | 5-exo-trig | High yields are generally reported for 5-exo-trig radical cyclizations.[3][4] |
| This compound | Substituted Tetrahydropyran | 6 | 6-exo-trig | The 6-exo-trig cyclization is a viable route to tetrahydropyrans.[5][6] |
| 7-bromohept-6-en-1-ol | Substituted Oxepane | 7 | 7-exo-trig | 7-exo acyl radical cyclizations have been shown to proceed in good yields.[7] |
Note: The yields are qualitative descriptions from various sources and may not be directly comparable due to differing reaction conditions.
Intramolecular Barbier-Type Reaction
The intramolecular Barbier-type reaction is a useful method for the formation of cyclic alcohols from halo-aldehydes or ketones. This reaction is typically mediated by a metal such as zinc, indium, or samarium.
Experimental Protocol: Zinc-Mediated Intramolecular Barbier-Type Reaction
General Procedure: The bromoalkenol is first oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The resulting bromo-aldehyde (1.0 equiv) is then dissolved in a solvent such as THF. To this solution, activated zinc dust (2.0-3.0 equiv) is added, and the mixture is stirred at room temperature or with gentle heating. The reaction is often initiated with a small amount of a promoter like iodine or 1,2-dibromoethane. After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Comparative Performance in Intramolecular Barbier-Type Reaction:
| Substrate (derived from) | Product | Ring Size | Reported Yield |
| 5-bromopent-4-en-1-ol | Cyclopentylmethanol derivative | 5 | Zinc-mediated cyclization of the corresponding aldehyde proceeds in good yield.[2] |
| This compound | Cyclohexylmethanol derivative | 6 | The corresponding aldehyde may undergo cyclization, though potentially with lower yields compared to 5-membered ring formation.[2] |
| 7-bromohept-6-en-1-ol | Cycloheptylmethanol derivative | 7 | Formation of 7-membered rings via intramolecular Barbier reactions can be challenging and may result in lower yields. |
Note: The yields are qualitative descriptions and can be highly substrate and condition dependent.
Signaling Pathways and Reaction Mechanisms
The following diagram illustrates the generally accepted mechanism for a radical cyclization reaction initiated by a radical initiator (In•) and mediated by tris(trimethylsilyl)silane.
Conclusion
This compound is a versatile building block, particularly for the synthesis of six-membered heterocyclic systems like tetrahydropyrans through radical cyclization. When compared to its shorter and longer chain analogs, the choice of bromoalkenol will largely depend on the desired ring size of the target molecule. 5-bromopent-4-en-1-ol is a suitable precursor for five-membered rings, while 7-bromohept-6-en-1-ol can be employed for the synthesis of seven-membered rings, although the latter may present greater challenges in achieving high cyclization efficiency. The selection of the appropriate bromoalkenol and reaction conditions is crucial for the successful synthesis of complex molecules in drug discovery and development. Further optimization of reaction protocols for specific substrates is always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. On the stereoselectivity of 4-penten-1-oxyl radical 5-exo-trig cyclizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective Synthesis of Substituted Tetrahydropyran Rings via 6-exo and 6-endo Selenoetherification. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. A 6-exo-trig radical cyclization approach to the hydrochrysene skeleton | Semantic Scholar [semanticscholar.org]
- 7. Stereoselective Cascade Reactions that Incorporate a 7-exo Acyl Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromohex-5-en-1-ol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Bromohex-5-en-1-ol (CAS No. 919800-95-6) was found. The following guidance is based on safety data for structurally similar compounds and general best practices for the disposal of halogenated organic compounds. Researchers, scientists, and drug development professionals must conduct a site-specific risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling and disposing of this chemical.
This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Identification and Classification
Based on data for similar brominated hexene and hexanol derivatives, this compound is anticipated to be a flammable liquid and may cause skin, eye, and respiratory irritation.[1][2][3][4] As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[5][6][7][8] Improper disposal can lead to environmental contamination and may incur significant regulatory penalties.
Quantitative Data Summary of Structurally Similar Compounds
The following table summarizes the key hazard classifications for compounds structurally similar to this compound. This data should be used as a reference for assessing the potential hazards of this compound.
| Compound Name | CAS Number | GHS Hazard Statements | Source |
| 6-Bromo-1-hexene | 2695-47-8 | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][4] |
| 6-Bromohexan-1-ol | 4286-55-9 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [9] |
| Ethyl 6-bromohexanoate | 25542-62-5 | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
| 6-Bromohexanoic acid | 4224-70-8 | Causes severe skin burns and eye damage. | [10] |
Experimental Protocols: Disposal Procedures
This section outlines the step-by-step methodology for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[10] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Waste Collection
-
Segregation: Collect waste this compound in a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[5][6][7] Do not mix with non-halogenated organic solvents, as this can significantly increase disposal costs.[7][8]
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.
-
Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[11]
Storage
-
Location: Store the waste container in a designated satellite accumulation area.
-
Conditions: Keep the container in a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, and open flames.[2][4][10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]
Disposal
-
Regulatory Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13][14][15]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[11]
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and disposal vendor, for at least three years.[11]
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm and contact your institution's emergency response team and EHS department.
-
Provide details of the spilled chemical to emergency responders.
-
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationships in Chemical Waste Segregation
Caption: Decision pathway for proper chemical waste segregation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 4286-55-9|6-Bromohexan-1-ol|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. hazardouswastedisposal.com [hazardouswastedisposal.com]
- 12. epa.gov [epa.gov]
- 13. axonator.com [axonator.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling 6-Bromohex-5-EN-1-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 6-Bromohex-5-en-1-ol. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe and effective use of this chemical in a laboratory setting.
Hazard Identification and Classification
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor[1][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |
| (Single Exposure) | ||
| Hazardous to the Aquatic | Category 2 | H401: Toxic to aquatic life |
| Environment (Acute Hazard) |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is paramount to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before each use. |
| Body Protection | Laboratory Coat | Flame-retardant, long-sleeved lab coat. |
| Closed-toe Shoes | Leather or other chemical-resistant material. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated chemical fume hood. |
| Respirator | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and the sash is at the appropriate height.
- Verify that a safety shower and eyewash station are readily accessible.
- Assemble all necessary equipment and reagents before handling the chemical.
- Keep the container of this compound tightly closed when not in use.[1][3]
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned.
- Wear appropriate closed-toe shoes.
- Put on safety goggles.
- Wear nitrile or neoprene gloves.
3. Chemical Handling:
- Perform all manipulations of this compound within the fume hood.
- Avoid direct contact with skin and eyes.[3]
- Avoid inhalation of vapors.[3]
- Use explosion-proof equipment if heating or distilling.[3]
- Keep away from heat, sparks, and open flames.[1][3]
4. In Case of Exposure:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]
Disposal Plan
1. Waste Segregation and Collection:
- Dispose of this compound and any materials contaminated with it in a designated "Halogenated Organic Waste" container.
- Do not mix with non-halogenated waste.
- The waste container should be clearly labeled and kept closed when not in use.
2. Spill Management:
- In the event of a small spill, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in the designated halogenated waste container.
- For larger spills, evacuate the area and contact the appropriate emergency response team.
3. Final Disposal:
- All chemical waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous materials.[1][3]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
